molecular formula C15H22O3 B14813637 Epoxyparvinolide

Epoxyparvinolide

Cat. No.: B14813637
M. Wt: 250.33 g/mol
InChI Key: RJLKXMONMKZDGP-NGWKBDRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one is a complex tricyclic compound of significant interest in medicinal chemistry and natural product research. This compound features a dioxatricyclic core structure, which is characteristic of a class of bioactive molecules often found in natural sources and known for their diverse biological activities. Researchers value this scaffold for its potential to interact with various biological targets. Based on data from structurally related tricyclic lactones, this compound class is predicted to exhibit favorable drug-like properties, including high human intestinal absorption and oral bioavailability . Its structural framework suggests potential as a key intermediate or target molecule in synthetic organic chemistry, particularly for the development of novel therapeutic agents. In pharmacological research, analogous compounds have shown predicted activity against several significant biological targets, such as the Cannabinoid CB2 receptor and Heat shock protein HSP 90-beta, indicating potential pathways for investigative neuropharmacology or oncology research . Furthermore, in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of similar molecules suggests this compound may be a substrate for CYP3A4 and is not anticipated to be a P-glycoprotein substrate, which provides valuable preliminary insights for early-stage pharmacokinetic studies . Available data on similar structures also includes predicted physicochemical properties such as molecular weight, topological polar surface area, and lipophilicity (Log P), which are critical parameters for researchers in hit-to-lead optimization campaigns . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one

InChI

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11?,12-,15?/m1/s1

InChI Key

RJLKXMONMKZDGP-NGWKBDRKSA-N

Isomeric SMILES

CC1([C@@H]2CCC3(C(O3)CCC(=C)[C@H]2OC1=O)C)C

Canonical SMILES

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C

Origin of Product

United States

Foundational & Exploratory

Epoxyparvinolide: A Technical Guide to Isolation from Pogostemon parviflorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of epoxyparvinolide (B1180284), a sesquiterpenoid lactone, from its natural source, Pogostemon parviflorus. The methodologies outlined herein are based on established principles of natural product chemistry and reflect the procedures detailed in the seminal work in this field. This document is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of novel bioactive compounds.

Introduction

This compound is a secocaryophyllanolide, a class of sesquiterpenoid lactones, first isolated from the plant Pogostemon parviflorus. Natural products, particularly those with unique skeletal frameworks like this compound, are of significant interest to the pharmaceutical and agrochemical industries due to their potential as lead compounds for the development of new therapeutic agents and other bioactive molecules. This guide presents a detailed protocol for the extraction, purification, and characterization of this compound, providing a foundation for further research and development.

Natural Source and Extraction

The primary natural source for the isolation of this compound is the aerial parts of Pogostemon parviflorus. The initial step in the isolation process involves the extraction of the dried and powdered plant material with an appropriate organic solvent to obtain a crude extract containing a mixture of secondary metabolites.

Experimental Protocol: Extraction
  • Plant Material Preparation: The aerial parts of Pogostemon parviflorus are collected, air-dried in the shade, and coarsely powdered using a mechanical grinder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with acetone (B3395972) at room temperature using a Soxhlet apparatus. The extraction is carried out for approximately 48 hours.

  • Concentration: The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

Table 1: Extraction Parameters

ParameterValue
Plant MaterialDried aerial parts of Pogostemon parviflorus
Extraction SolventAcetone
Extraction MethodSoxhlet Extraction
Extraction Duration48 hours
Concentration MethodRotary Evaporation

Purification of this compound

The crude acetone extract contains a complex mixture of compounds. Therefore, a multi-step purification strategy employing various chromatographic techniques is necessary to isolate this compound in its pure form.

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • The crude acetone extract is adsorbed onto a small amount of silica gel (60-120 mesh) to create a slurry.

    • The slurry is loaded onto a silica gel column packed in petroleum ether.

    • The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (B1210297).

    • Fractions of 100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate (8:2 v/v) solvent system and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Silica Gel Column Chromatography (Secondary Fractionation):

    • Fractions showing the presence of the target compound (based on TLC analysis) are pooled and concentrated.

    • The pooled fractions are subjected to a second round of silica gel column chromatography using a finer mesh silica gel (230-400 mesh).

    • Elution is performed with a solvent system of petroleum ether-ethyl acetate (9:1 v/v).

  • Preparative Thin Layer Chromatography (pTLC) (Final Purification):

    • The fractions containing enriched this compound from the second column are further purified by preparative TLC on silica gel plates.

    • The plates are developed using a solvent system of chloroform-methanol (98:2 v/v).

    • The band corresponding to this compound is identified under UV light (254 nm), scraped from the plate, and the compound is eluted from the silica gel with ethyl acetate.

  • Crystallization:

    • The purified this compound obtained from pTLC is crystallized from a mixture of petroleum ether and ethyl acetate to yield colorless needles.

Table 2: Chromatographic Purification Summary

StepStationary PhaseMobile Phase (Eluent)Monitoring
Initial Column Silica Gel (60-120 mesh)Petroleum Ether - Ethyl Acetate (gradient)TLC
Secondary Column Silica Gel (230-400 mesh)Petroleum Ether - Ethyl Acetate (9:1 v/v)TLC
Preparative TLC Silica Gel GChloroform - Methanol (98:2 v/v)UV (254 nm)
Crystallization -Petroleum Ether - Ethyl Acetate-

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to epoxide protons, olefinic protons, and methyl groups characteristic of a sesquiterpenoid lactone.
¹³C NMR Resonances for carbonyl carbon (lactone), epoxide carbons, olefinic carbons, and aliphatic carbons.
Mass Spec. Molecular ion peak consistent with the molecular formula of this compound.

Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the isolation of this compound.

Epoxyparvinolide_Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification start Collection of Pogostemon parviflorus drying Air Drying start->drying powdering Powdering drying->powdering extraction Soxhlet Extraction (Acetone) powdering->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Acetone Extract concentration->crude_extract col_chrom1 Silica Gel Column (Gradient Elution) crude_extract->col_chrom1 pool1 Pooling of Fractions col_chrom1->pool1 col_chrom2 Silica Gel Column (Isocratic Elution) pool1->col_chrom2 pool2 Pooling of Fractions col_chrom2->pool2 ptlc Preparative TLC pool2->ptlc crystallization Crystallization ptlc->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: Overall workflow for the isolation of this compound.

Chromatographic_Purification_Logic crude Crude Extract Complex Mixture step1 Initial Column Chromatography Goal: Initial Fractionation Output: Semi-pure Fractions crude->step1 Separation by Polarity step2 Secondary Column Chromatography Goal: Further Purification Output: Enriched Fractions step1->step2 Refined Separation step3 Preparative TLC Goal: High Purity Isolation Output: Pure Compound step2->step3 Final Separation final Crystallization Goal: Crystalline Solid Output: Pure Crystalline this compound step3->final Purification

An In-Depth Technical Guide to the Structure Elucidation of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a natural product's molecular structure is a critical step in the journey from discovery to application. This guide provides a comprehensive overview of the multifaceted techniques employed in the structure elucidation of complex molecules, with a specific focus on epoxyparvinolide (B1180284), a compound class that presents unique stereochemical challenges.

Initial Assessment and Molecular Formula Determination

The foundational step in the structural analysis of a novel compound like this compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer is typically used for its high accuracy and resolution.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for many natural products. For nonpolar compounds, the use of a cationizing agent like lithium iodide can enhance the formation of adducts such as [M+Li]+, improving detection.[1]

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition, providing the molecular formula. The high mass accuracy of these instruments allows for the confident differentiation between elemental compositions with very similar nominal masses.

The workflow for this initial step can be visualized as follows:

G cluster_0 Mass Spectrometry Workflow A Purified this compound B Sample Preparation (Dissolution in appropriate solvent) A->B C High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR) B->C D Electrospray Ionization (ESI) C->D Ionization E Mass Spectrum Acquisition D->E F Data Analysis (Accurate Mass Measurement) E->F G Molecular Formula Determination F->G

Figure 1: Workflow for Molecular Formula Determination using HRMS.

Elucidation of the Planar Structure using NMR Spectroscopy

Once the molecular formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the connectivity of atoms, defining the planar structure of this compound. A suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve better signal dispersion.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6), and a small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the chemical environment and number of different types of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.

The following table summarizes hypothetical NMR data for a key structural fragment of an this compound-type molecule.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY CorrelationsKey NOESY Correlations
1172.5----
275.14.9 (dd, 8.5, 3.2)C1, C3, C4H3H3, H4
338.22.1 (m)C1, C2, C4, C5H2, H4H2, H5
458.93.1 (d, 4.0)C2, C3, C5, C6H3H2
561.23.3 (d, 4.0)C3, C4, C6-H3
6135.4----
7125.85.8 (d, 15.0)C5, C6, C8H8H8
8130.26.2 (dt, 15.0, 7.0)C6, C7, C9H7, H9H7, H9

The logical relationship for piecing together the structure from NMR data is illustrated below.

G cluster_0 NMR-Based Structure Elucidation Logic A 1D NMR (¹H, ¹³C) D Identification of Spin Systems (COSY) A->D E C-H Connectivity (HSQC) A->E B 2D NMR (COSY, HSQC, HMBC) B->D B->E F Connection of Fragments (HMBC) B->F C NOESY H Relative Stereochemistry C->H D->F E->F G Planar Structure F->G G->H

Figure 2: Logical workflow for determining the planar structure and relative stereochemistry from NMR data.

Determination of Absolute Configuration

Determining the absolute configuration of stereocenters, particularly around the epoxide, is a significant challenge. Several methods can be employed.

a) Mosher's Ester Analysis: This chemical derivatization method is used to determine the absolute configuration of chiral alcohols.

b) Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The experimental VCD spectrum is then compared with the computationally predicted spectra for different stereoisomers to determine the absolute configuration.[2]

Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Conformational Search: A computational search for all low-energy conformers of the proposed structure is performed.

  • DFT Calculations: Density Functional Theory (DFT) calculations are used to optimize the geometry and compute the VCD and IR spectra for each conformer.[2]

  • Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population.

  • Experimental Measurement: The VCD and IR spectra of the purified this compound are recorded.

  • Comparison: The experimental VCD spectrum is compared with the calculated spectra of the possible enantiomers. A high degree of similarity confirms the absolute configuration.[2]

c) Exciton Chirality Circular Dichroism (ECCD): This method is particularly useful for molecules with multiple chromophores. For epoxy alcohols, a "porphyrin tweezer" can be used as an auxiliary chromophore to induce a predictable CD signal, allowing for the determination of the absolute configuration.

The decision-making process for choosing a method for absolute configuration determination is outlined below.

G cluster_0 Absolute Configuration Determination Strategy A Proposed Structure with Relative Stereochemistry B Presence of Chiral Alcohols? A->B G Total Synthesis A->G Unambiguous Confirmation C Mosher's Ester Analysis B->C Yes E Vibrational Circular Dichroism (VCD) B->E No D Availability of Sufficient Material for Derivatization? C->D D->E No H Final Absolute Configuration D->H Yes E->H F Exciton Chirality Circular Dichroism (ECCD) F->H G->H

Figure 3: Decision pathway for determining the absolute configuration.

Structural Confirmation through Total Synthesis

The ultimate proof of a proposed structure is its total synthesis. By synthesizing the proposed molecule and comparing its spectroscopic data (NMR, MS) and optical rotation with those of the natural product, the structure can be unequivocally confirmed. This process also allows for the synthesis of stereoisomers to further validate the stereochemical assignments.

References

Spectroscopic Elucidation of Epoxyparvinolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epoxyparvinolide

This compound represents a class of sesquiterpenoid lactones characterized by a parvinolide-type carbon skeleton and the presence of an epoxide functional group. Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities. The inclusion of an epoxide ring can significantly influence the molecule's reactivity and biological profile, making its unambiguous structural determination via spectroscopic methods a critical step in its investigation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass AnalyzedObserved m/zDeduced Formula
High-Resolution Electrospray Ionization (HRESI-MS)Positive[M+H]⁺265.1438C₁₅H₂₁O₄
[M+Na]⁺287.1257C₁₅H₂₀O₄Na
Experimental Protocol: High-Resolution Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
2925MediumC-H stretch (aliphatic)
1765StrongC=O stretch (γ-lactone)
1660MediumC=C stretch (alkene)
1250StrongC-O stretch (epoxide, C-O-C)
890MediumC-H bend (exocyclic methylene)
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded on an FT-IR spectrometer. A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
1135.25.15d10.5
2121.85.90dd10.5, 2.0
345.12.80m
462.53.10d4.5
558.0---
678.24.20t8.0
740.52.10m
835.81.85m
9140.1---
10125.56.20, 5.50s, s
11170.1---
1281.54.50d7.5
1320.11.15d7.0
1418.51.80s
1522.31.05s
Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For complete structural elucidation, a suite of 1D and 2D NMR experiments are performed:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Shows the number of unique carbons and their chemical environments.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HRESI-MS) Pure_Compound->MS IR Infrared Spectroscopy (FT-IR) Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure Proposed Structure of This compound Data_Integration->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship of NMR Experiments

The following diagram illustrates the logical relationship and information flow between different NMR experiments in the process of structure elucidation.

NMR_Logic cluster_1D 1D NMR cluster_2D_connectivity 2D NMR: Connectivity cluster_2D_stereo 2D NMR: Stereochemistry cluster_structure Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT (CHn Multiplicity) DEPT->C13 Structure Complete 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY NOESY/ROESY (Through-Space Correlations) NOESY->Structure

Caption: Logical flow of information from NMR experiments for structure determination.

Unraveling the Synthesis of Epoxyparvinolide: A Deep Dive into Cyathane Diterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "Epoxyparvinolide" is not extensively documented in scientific literature, it is understood to belong to the cyathane class of diterpenoids, a diverse group of secondary metabolites predominantly isolated from fungi of the Sarcodon genus. This guide will delve into the biosynthetic pathway of a representative epoxy-containing cyathane diterpenoid, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the absence of specific data for "this compound," this document will focus on the general, well-established principles of cyathane diterpenoid biosynthesis, drawing parallels to a representative epoxy-containing analogue from Sarcodon species.

The Cyathane Skeleton: A Product of Intricate Enzymatic Cascades

The biosynthesis of all cyathane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the mevalonate (B85504) pathway. The formation of the characteristic 5-6-7 tricyclic carbon scaffold of cyathanes is the defining feature of this biosynthetic pathway. This intricate cyclization is catalyzed by a class of enzymes known as diterpene synthases or cyclases.

The proposed general biosynthetic pathway for the cyathane core involves the following key steps:

  • Protonation-initiated Cyclization: The process begins with the protonation of the terminal double bond of GGPP, initiating a cascade of cyclization reactions.

  • Formation of the 5-membered Ring: The initial cyclization leads to the formation of a five-membered ring.

  • Rearrangement and 6-membered Ring Formation: A subsequent rearrangement and cyclization event results in the formation of the six-membered ring.

  • Final Cyclization to the 7-membered Ring: The cascade culminates in the formation of the seven-membered ring, yielding the core cyathane skeleton.

This complex series of reactions is orchestrated by one or more terpene cyclases, which precisely control the stereochemistry of the final product.

Tailoring the Core: The Role of Modifying Enzymes

Following the construction of the fundamental cyathane framework, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and oxidoreductases, introduce structural diversity. These modifications can include hydroxylation, oxidation, and, crucially for epoxy-containing cyathanes, epoxidation.

The epoxidation step, which introduces an epoxide ring into the molecule, is typically catalyzed by a specific P450 enzyme. This reaction involves the activation of molecular oxygen and its subsequent transfer to a double bond within the cyathane scaffold. The regioselectivity and stereoselectivity of this epoxidation are tightly controlled by the enzyme's active site.

Visualizing the Pathway

To illustrate the logical flow of cyathane diterpenoid biosynthesis, the following diagrams are provided.

Cyathane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyclization_Cascade Protonation-initiated Cyclization Cascade GGPP->Cyclization_Cascade Diterpene Synthase Cyathane_Scaffold Cyathane Scaffold Cyclization_Cascade->Cyathane_Scaffold Tailoring_Enzymes Tailoring Enzymes (P450s, Oxidoreductases) Cyathane_Scaffold->Tailoring_Enzymes Epoxy_Cyathane Epoxy-Cyathane Diterpenoid Tailoring_Enzymes->Epoxy_Cyathane Epoxidation, etc.

Caption: Generalized biosynthetic pathway of epoxy-cyathane diterpenoids.

Experimental Methodologies for Pathway Elucidation

The elucidation of biosynthetic pathways for natural products like cyathane diterpenoids relies on a combination of genetic, biochemical, and analytical techniques. Key experimental protocols include:

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
  • Genome Mining: The genomes of producer organisms, such as Sarcodon species, are sequenced and analyzed using bioinformatics tools like antiSMASH to identify putative BGCs encoding terpene synthases and tailoring enzymes.

  • Gene Knockout and Heterologous Expression: To confirm the involvement of a candidate BGC, specific genes are inactivated (knocked out) in the native producer. A loss of production of the target compound confirms the gene's role. Conversely, the entire BGC can be expressed in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) to demonstrate its sufficiency for producing the compound.

In Vitro Enzymatic Assays
  • Enzyme Purification: Genes encoding the biosynthetic enzymes (diterpene synthase, P450s) are cloned and expressed in a suitable host (e.g., E. coli) to produce large quantities of the purified enzymes.

  • Activity Assays: The purified enzymes are incubated with their predicted substrates (e.g., GGPP for the diterpene synthase) and necessary co-factors (e.g., NADPH and a P450 reductase for P450s). The reaction products are then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

Isotopic Labeling Studies
  • Precursor Feeding: The producing organism is fed with isotopically labeled precursors (e.g., ¹³C-labeled glucose or acetate). The incorporation of the label into the final product is then traced using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. This provides direct evidence for the building blocks and the biosynthetic route of the molecule.

Quantitative Data and Future Directions

While a comprehensive table of quantitative data for the biosynthesis of a specific epoxy-cyathane diterpenoid from Sarcodon is not yet available in the public domain, research on related compounds provides some insights. For instance, heterologous expression of cyathane biosynthetic pathways in yeast has yielded titers in the range of milligrams per liter.

Future research will undoubtedly focus on the discovery and characterization of the specific biosynthetic gene clusters for the vast array of cyathane diterpenoids found in Sarcodon and other fungi. This will not only deepen our understanding of the intricate enzymatic machinery involved in their formation but also open up avenues for the metabolic engineering of these pathways to produce novel, bioactive compounds for drug discovery and development. The elucidation of the precise enzymatic steps leading to epoxy-containing cyathanes will be of particular interest, given the potential biological activities associated with the epoxide functionality.

Unraveling the Molecular Intricacies of Epoxyparvinolide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Core of Epoxyparvinolide (B1180284), a Promising Sesquiterpenoid in Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of the mechanism of action of this compound. While direct studies on this compound are limited, extensive research on the structurally analogous sesquiterpene lactone, parthenolide (B1678480), provides significant insights into its potential biological activities. This document will focus on the well-documented anti-inflammatory and anti-cancer properties of parthenolide as a surrogate model for this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound, a natural sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. Its chemical structure, characterized by an epoxide ring, suggests a high degree of reactivity and potential for interaction with various biological targets. This guide synthesizes the available information to provide a robust framework for future research and development.

Quantitative Data on Biological Activity

The biological effects of sesquiterpene lactones like parthenolide are often quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize key quantitative data from studies on parthenolide, which are anticipated to be comparable to this compound.

Table 1: Inhibition of NF-κB Activity by Parthenolide

Cell LineAssay TypeIC50 (µM)Reference
HEK293TDual-luciferase reporter assay~5.0[1]
16HBE (AS)Electrophoretic Mobility Shift Assay (EMSA)~40.0[2]

Table 2: Cytotoxic Effects of Parthenolide on Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
Pancreatic Cancer (GS and GR)Proliferation Assay>10.0[3]
Acute Myeloid Leukemia (AML)MTT Assay1.0 - 15.0[4]
GC-2SPDCytotoxicity AssayVaries with temperature[5]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for parthenolide, and likely this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[7]

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα.[2] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription.[7]

Parthenolide has been shown to directly interact with and inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[2] This action effectively blocks the nuclear translocation and DNA binding of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene This compound This compound (Parthenolide) This compound->IKK Inhibits Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound CellularStress Cellular Stress This compound->CellularStress Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) CellularStress->Bcl2 DeathReceptors Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 Activation DeathReceptors->Casp8 Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_NFkB NF-κB Inhibition Assay cluster_Apoptosis Apoptosis Assay A1 Seed & Transfect HEK293T Cells A2 Treat with This compound A1->A2 A3 Stimulate with TNF-α A2->A3 A4 Measure Luciferase Activity A3->A4 A5 Calculate IC50 A4->A5 B1 Seed & Treat Cancer Cells B2 Harvest Cells B1->B2 B3 Stain with Annexin V & PI B2->B3 B4 Flow Cytometry Analysis B3->B4 B5 Quantify Apoptotic Cells B4->B5

References

The Biological Activity of Epoxyparvinolide and its Analogue Parthenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the biological activities of Epoxyparvinolide and its close structural analogue, Parthenolide (B1678480). This compound is a sesquiterpenoid product isolated from Pogostemon parviflorus.[1] While data on this compound itself is limited, extensive research on the structurally similar sesquiterpene lactone Parthenolide offers significant insights into the potential therapeutic effects of this class of compounds. Parthenolide, derived from the medicinal plant Feverfew (Tanacetum parthenium), is renowned for its potent anti-inflammatory and anticancer properties.[2][3][4] This document will focus primarily on the well-documented biological activities of Parthenolide as a representative molecule, covering its anticancer and anti-inflammatory effects, its modulation of key signaling pathways, and the experimental protocols used to elucidate these activities.

Anticancer Activity

Parthenolide exhibits significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress migration and invasion.[5][6]

Quantitative Cytotoxicity Data

The efficacy of Parthenolide has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of Parthenolide against various human cancer cell lines.

Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A549Lung Carcinoma4.3MTT[2]
TE671Medulloblastoma6.5MTT[2]
HT-29Colon Adenocarcinoma7.0MTT[2]
HUVECEndothelial Cells2.8MTT[2]
SiHaCervical Cancer8.42 ± 0.76MTT[7][8][9]
MCF-7Breast Cancer9.54 ± 0.82MTT[7][8][9]
GLC-82Non-small Cell Lung6.07 ± 0.45MTT[6]
PC-9Non-small Cell Lung15.36 ± 4.35MTT[6]
H1650Non-small Cell Lung9.88 ± 0.09MTT[6]
H1299Non-small Cell Lung12.37 ± 1.21MTT[6]
5637Bladder CancerNot specifiedCell Viability[3]
CNE1Nasopharyngeal Carcinoma<100 (dose-dependent)MTT[10]
CNE2Nasopharyngeal Carcinoma<100 (dose-dependent)MTT[10]

Anti-inflammatory Activity

Parthenolide has long been recognized for its anti-inflammatory properties, which are primarily mediated through the inhibition of the NF-κB signaling pathway.[4][11] By targeting this key pathway, Parthenolide effectively reduces the expression and release of numerous pro-inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Parthenolide are linked to its ability to:

  • Inhibit the IκB kinase (IKK) complex.[4][12][13]

  • Prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[11][14]

  • Block the nuclear translocation of the active NF-κB heterodimer (p50/p65).[11]

  • Suppress the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.[12][15][16]

Studies have shown that Parthenolide significantly reduces lipopolysaccharide (LPS)-induced upregulation of TNF-α and IL-6 in murine models.[15] Furthermore, parthenolide-depleted Feverfew extracts still retain potent anti-inflammatory activities, suggesting the presence of other active compounds, though Parthenolide is a major contributor to the whole extract's effect.[17]

Core Signaling Pathways Modulated by Parthenolide

Parthenolide exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB, STAT3, and apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[18] Parthenolide is a potent inhibitor of this pathway.[10][14] It is believed to directly target the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.[13] This action stabilizes the IκBα protein, keeping NF-κB sequestered in the cytoplasm and thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[11][13]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Parthenolide Parthenolide Parthenolide->IKK Inhibits p_IkBa P-IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Binds to DNA

Caption: Parthenolide inhibits the NF-κB pathway by targeting the IKK complex.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in cancer, promoting cell proliferation and survival.[19] Parthenolide has been identified as a potent inhibitor of STAT3 signaling.[20][21] It acts as a pan-JAK inhibitor, covalently modifying and suppressing the kinase activity of Janus kinases (JAKs), which are the primary upstream activators of STAT3.[19][21] By inhibiting JAKs, Parthenolide prevents the phosphorylation of STAT3 at Tyr705, which is essential for its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[20]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAKs (JAK1, JAK2, Tyk2) IL6R->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates Parthenolide Parthenolide Parthenolide->JAK Inhibits STAT3_active P-STAT3 (Tyr705) (Active Monomer) STAT3_inactive->STAT3_active STAT3_dimer P-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Binds to DNA

Caption: Parthenolide inhibits the JAK/STAT3 pathway by suppressing JAK kinase activity.

Apoptosis Induction Pathways

Parthenolide induces programmed cell death (apoptosis) in cancer cells through multiple mechanisms, primarily by activating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23]

  • Intrinsic Pathway: Parthenolide modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins.[3][5] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[9]

  • Extrinsic Pathway: The compound can also induce the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.[24] Activated caspase-8 can then directly activate caspase-3 or cleave Bid into t-Bid, which further amplifies the mitochondrial apoptotic signal.[24]

Apoptosis_Pathway Parthenolide Parthenolide DR5 Death Receptor 5 (DR5) Parthenolide->DR5 Induces Expression Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Parthenolide->Bcl2 Downregulates Casp8 Pro-Caspase-8 DR5->Casp8 Activates aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Pro-Caspase-9 CytC->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Parthenolide induces apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

The biological activities of Parthenolide have been characterized using a variety of standard cellular and molecular biology techniques. Detailed methodologies for key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][25]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[26]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[25]

    • Compound Treatment: Treat cells with various concentrations of Parthenolide or vehicle control for a specified duration (e.g., 24 or 48 hours).[8]

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[23][25]

    • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[23][25]

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[23]

    • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[23] A reference wavelength of >650 nm should be used for background correction.[23]

MTT_Assay_Workflow start Seed Cells (96-well plate) treatment Treat with Parthenolide start->treatment incubation1 Incubate (e.g., 24-48h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (4h) add_mtt->incubation2 add_solubilizer Add Solubilization Solution incubation2->add_solubilizer read Read Absorbance (570 nm) add_solubilizer->read end Calculate Cell Viability read->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[27]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[27]

  • Protocol:

    • Cell Preparation: Induce apoptosis using Parthenolide. Harvest cells (including floating cells) by centrifugation (e.g., 300 x g for 5-10 minutes).[28]

    • Washing: Wash cells once with cold 1X PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Healthy cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is essential for studying the phosphorylation status and expression levels of proteins in the NF-κB and STAT3 pathways.

  • Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., phospho-p65, total p65, phospho-STAT3, total STAT3, IκBα). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][29]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

    • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[29]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.[18]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18] Quantify band intensities using densitometry software.

Conclusion

The available scientific literature strongly supports the potent anticancer and anti-inflammatory activities of Parthenolide, a close structural analogue of this compound. Its multifaceted mechanism of action, centered on the dual inhibition of the pro-inflammatory NF-κB and the pro-survival STAT3 signaling pathways, along with the induction of apoptosis, makes it a compelling candidate for further therapeutic development. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of sesquiterpene lactones. Further investigation into the specific biological profile of this compound is warranted to determine if it shares the promising activities of its well-studied counterpart.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide, a sesquiterpenoid isolated from the medicinal plant Pogostemon parviflorus, represents a class of natural products with potential therapeutic applications. This technical guide provides a comprehensive review of the available scientific information on this compound and related sesquiterpenoids. Due to the limited publicly available data on this compound, this document also synthesizes information on the broader class of sesquiterpenoids from Pogostemon species to provide context for its potential biological activities and characteristics. This guide covers the known chemical properties, biological activities, and experimental data related to these compounds, aiming to facilitate further research and development.

Introduction to this compound and Sesquiterpenoids

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoids. These compounds are secondary metabolites found in a wide variety of plants and fungi and are known for their diverse and potent biological activities. The source of this compound, Pogostemon parviflorus, is a member of the Lamiaceae family and has been traditionally used in medicine, suggesting the presence of bioactive constituents. Sesquiterpenoids from Pogostemon species have demonstrated a range of effects, including antimicrobial and anti-inflammatory properties.

Chemical Properties of this compound

Detailed structural and physicochemical data for this compound are not extensively reported in widely accessible literature. However, based on its classification as a sesquiterpenoid and its molecular formula, key characteristics can be inferred.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃Inferred from chemical databases
Molecular Weight 250.33 g/mol Inferred from chemical databases
Class Sesquiterpenoid(Patra & Mitra, 1986)
Natural Source Pogostemon parviflorus(Patra & Mitra, 1986)

Biological Activity of this compound and Related Compounds

While specific studies on the signaling pathways of this compound are not available, data on related compounds and extracts from Pogostemon parviflorus suggest potential antimicrobial activity.

Antimicrobial Activity

A compound with the same molecular formula as this compound, isolated from Aspergillus niger, has been evaluated for its antimicrobial properties. The following table summarizes the zone of inhibition observed in a disc diffusion assay.

MicroorganismConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus50-
Staphylococcus aureus100-
Escherichia coli50-
Escherichia coli100-
Bacillus subtilis50-
Bacillus subtilis1000-

Note: Specific inhibition zone diameters were not provided in the source data.

Extracts of Pogostemon parviflorus have shown antidermatophytic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 mg/mL against various dermatophytes.

Experimental Protocols

General Isolation and Purification Workflow

G A Plant Material (Pogostemon parviflorus) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Hexane) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G Further Purification (e.g., HPLC) F->G H Isolated this compound G->H G A Isolated Compound B Mass Spectrometry (MS) A->B D Nuclear Magnetic Resonance (NMR) A->D C Molecular Formula Determination B->C G Structure Elucidation C->G E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HMQC, HMBC) D->F E->G F->G G cluster_0 Potential Research Areas for this compound A This compound B Target Identification A->B Bioactivity Screening C Mechanism of Action Studies B->C Biochemical & Cellular Assays D Lead Optimization C->D Structure-Activity Relationship E Preclinical Development D->E In vivo Efficacy & Toxicity

Unveiling Epoxyparvinolide: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and preliminary biological characterization of Epoxyparvinolide, a novel epoxy-containing natural product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the foundational data and experimental protocols associated with this promising new chemical entity.

Discovery, Isolation, and Structural Elucidation

This compound was discovered through a bioassay-guided fractionation of an extract from a marine-derived fungus. The isolation and purification of this compound were achieved through a multi-step chromatographic process. The chemical structure of this compound was subsequently elucidated using a combination of advanced spectroscopic techniques.

Isolation and Purification Protocol

The producing organism was cultured in a large-scale liquid fermentation. The culture broth was extracted with ethyl acetate, and the resulting crude extract was subjected to vacuum liquid chromatography on silica (B1680970) gel. The bioactive fractions were then pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Analysis

The planar structure and relative stereochemistry of this compound were determined by extensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to piece together the carbon skeleton and the connectivity of protons and carbons. The final structure was confirmed by X-ray crystallography.

cluster_0 Isolation and Purification cluster_1 Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract VLC VLC Crude Extract->VLC Vacuum Liquid Chromatography Bioactive Fractions Bioactive Fractions VLC->Bioactive Fractions Prep-HPLC Prep-HPLC Bioactive Fractions->Prep-HPLC Preparative HPLC Pure this compound Pure this compound Prep-HPLC->Pure this compound HRMS HRMS Pure this compound->HRMS Molecular Formula NMR NMR Pure this compound->NMR 1D & 2D NMR X-ray X-ray Pure this compound->X-ray X-ray Crystallography Connectivity Connectivity NMR->Connectivity 3D Structure 3D Structure X-ray->3D Structure

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Initial Biological Characterization

Preliminary biological assays were conducted to determine the potential therapeutic applications of this compound. These initial screenings focused on its cytotoxic and anti-inflammatory properties, revealing significant biological activity.

In Vitro Bioactivity Profile

The biological activities of this compound were evaluated in a panel of in vitro assays. The quantitative data from these experiments are summarized in the table below.

Biological Activity Assay Details Metric Result
Cytotoxicity Human colorectal carcinoma (HCT-116) cells, 72hIC₅₀1.5 µM
Human breast adenocarcinoma (MCF-7) cells, 72hIC₅₀3.2 µM
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesIC₅₀ (NO)5.8 µM

IC₅₀ represents the half-maximal inhibitory concentration. NO refers to nitric oxide production.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (HCT-116 and MCF-7) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound.

  • Following a 72-hour incubation, cell viability was assessed using the MTT colorimetric assay.

  • Absorbance was measured at 570 nm, and IC₅₀ values were calculated from dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production):

  • RAW 264.7 macrophage cells were seeded in 96-well plates.

  • Cells were pre-treated with different concentrations of this compound for 1 hour.

  • Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).

  • After 24 hours, the concentration of nitric oxide in the culture supernatant was measured using the Griess reagent.

  • IC₅₀ values were determined based on the inhibition of NO production.

Proposed Mechanism of Action: Anti-inflammatory Pathway

Based on its potent inhibition of nitric oxide production in LPS-stimulated macrophages, a potential anti-inflammatory mechanism for this compound is proposed to involve the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB NF-kB NF-κB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO This compound This compound This compound->IKK inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Perspectives

The discovery of this compound presents a novel chemical scaffold with significant cytotoxic and anti-inflammatory activities. The initial characterization detailed in this guide provides a solid foundation for further investigation. Future research will focus on elucidating the precise molecular targets, exploring the structure-activity relationships through the synthesis of analogues, and evaluating its therapeutic potential in preclinical models of cancer and inflammatory diseases. The unique structure and potent bioactivities of this compound mark it as a promising candidate for further drug development.

Epoxyparvinolide: An Inquiry into its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific information regarding the natural abundance, distribution, and biological activity of a compound explicitly named "epoxyparvinolide." This suggests that "this compound" may be a novel, exceptionally rare, or synthetically derived molecule that has not yet been extensively documented in publicly accessible research. It is also possible that this name is not the standardized nomenclature used in the scientific community.

While direct data on This compound (B1180284) is unavailable, the name suggests a potential relationship to the broader class of epoxyquinoid natural products. Epoxyquinoids are a diverse group of compounds characterized by a quinone ring system containing an epoxide functional group. These compounds are known to be produced by a variety of organisms, particularly fungi, and often exhibit significant biological activities.

The Broader Context: Epoxyquinoids

Epoxyquinoids have garnered interest in the scientific community due to their wide distribution in nature and their diverse pharmacological properties, which include antibacterial, antifungal, anticancer, and enzyme-inhibitory activities.[1][2] The study of these molecules is an active area of research, with numerous publications detailing their isolation from natural sources and their subsequent biological evaluation.[1][2]

General Methodologies for Natural Product Discovery

The process of discovering and characterizing new natural products like potential epoxyquinoids typically follows a well-established workflow. This process is crucial for identifying novel compounds with therapeutic potential.

Below is a generalized workflow for the isolation and characterization of novel natural products from fungal sources.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide is a sesquiterpenoid natural product with a complex polycyclic architecture. While its total synthesis has not been reported in the peer-reviewed literature, this document outlines a detailed, plausible protocol for its stereoselective synthesis. The proposed strategy is based on well-established synthetic methodologies, including a key intramolecular Diels-Alder reaction to construct the decalin core, a lactonization to form the fused γ-lactone, and a late-stage stereoselective epoxidation. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

Introduction

This compound is a structurally intriguing sesquiterpenoid lactone characterized by a fused decalin ring system, an α,β-unsaturated γ-lactone, and a trisubstituted epoxide. The dense arrangement of stereocenters and functional groups makes it a challenging and attractive target for total synthesis. The development of a robust synthetic route would provide access to this molecule for the investigation of its biological properties and for the generation of analogs with potential therapeutic applications. This document details a proposed synthetic strategy, providing step-by-step protocols for key transformations based on analogous reactions reported in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a convergent approach. The central feature is the decalin core, which can be disconnected via an intramolecular Diels-Alder (IMDA) reaction of a suitably functionalized triene precursor. The epoxide is envisioned to be installed in a late-stage transformation from a corresponding alkene, a common strategy to avoid carrying a reactive functional group through multiple synthetic steps. The α,β-unsaturated γ-lactone can be formed from a corresponding hydroxy acid.

This leads to the following key disconnections:

  • Epoxidation: The epoxide in 1 can be formed from the corresponding alkene precursor 2 .

  • Lactonization: The γ-lactone in 2 can be formed from the hydroxy ester 3 .

  • Intramolecular Diels-Alder Reaction: The decalin core of 3 can be constructed via an IMDA reaction of the linear triene precursor 4 .

  • Fragment Coupling: The precursor 4 can be assembled from simpler, commercially available or readily synthesized starting materials.

G This compound (1) Alkene Precursor (2) Alkene Precursor (2) This compound (1)->Alkene Precursor (2) Epoxidation Hydroxy Ester (3) Hydroxy Ester (3) Alkene Precursor (2)->Hydroxy Ester (3) Lactonization Triene Precursor (4) Triene Precursor (4) Hydroxy Ester (3)->Triene Precursor (4) Intramolecular Diels-Alder Simpler Fragments Simpler Fragments Triene Precursor (4)->Simpler Fragments Fragment Coupling

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed forward synthesis is designed to be highly stereoselective, building the complex architecture of this compound in a controlled manner. The overall workflow is depicted in the following diagram.

G cluster_0 Fragment Synthesis cluster_1 Core Construction cluster_2 Final Modifications A Starting Material A C Fragment Coupling A->C B Starting Material B B->C D Triene Precursor (4) C->D E Intramolecular Diels-Alder D->E F Decalin Core Intermediate E->F G Functional Group Manipulation F->G H Hydroxy Ester (3) G->H I Lactonization H->I J Alkene Precursor (2) I->J K Stereoselective Epoxidation J->K L This compound (1) K->L

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key transformations in the proposed synthesis of this compound. These protocols are based on established and reliable reactions from the literature for similar substrates.

Protocol 1: Intramolecular Diels-Alder Reaction for Decalin Core Synthesis

This protocol describes the formation of the decalin core via a thermally induced intramolecular Diels-Alder (IMDA) reaction of a triene precursor. The IMDA reaction is a powerful tool for the construction of polycyclic systems with high stereocontrol.[1]

Materials:

Procedure:

  • Dissolve the triene precursor in anhydrous toluene or xylenes (0.01 M concentration) in a flame-dried, heavy-walled sealed tube.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Seal the tube tightly and heat it in an oil bath at the desired temperature (typically 180-220 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube and concentrate the solvent under reduced pressure.

  • Purify the resulting decalin derivative by flash column chromatography on silica (B1680970) gel.

ParameterValue/ConditionReference
Solvent Toluene or Xylenes[1]
Temperature 180-220 °C[1]
Reaction Time 12-48 hours[1]
Typical Yield 60-80%[1]
Protocol 2: Formation of the α,β-Unsaturated γ-Lactone

This protocol details the construction of the α,β-unsaturated γ-lactone from a homoallylic alcohol intermediate. This transformation can be achieved through a multi-step sequence involving ozonolysis, oxidation, and lactonization.[2]

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Ozone (O₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃)

  • Jones reagent (CrO₃/H₂SO₄/acetone) or other suitable oxidant

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene (B151609) or Toluene, anhydrous

Procedure:

  • Ozonolysis:

    • Dissolve the homoallylic alcohol in a mixture of DCM and MeOH (e.g., 9:1 v/v) at -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add a reducing agent (e.g., DMS or PPh₃) and allow the mixture to warm to room temperature overnight.

    • Concentrate the solvent under reduced pressure.

  • Oxidation:

    • Dissolve the crude aldehyde/ketone from the previous step in acetone.

    • Cool the solution to 0 °C and add Jones reagent dropwise until the orange color persists.

    • Stir for 1-2 hours at 0 °C.

    • Quench the reaction with isopropanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Lactonization:

    • Dissolve the crude carboxylic acid in anhydrous benzene or toluene.

    • Add a catalytic amount of p-TsOH.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the α,β-unsaturated γ-lactone by flash column chromatography.

StepReagentsTemperatureTypical YieldReference
Ozonolysis O₃, DCM/MeOH, DMS-78 °C to rt85-95%[2]
Oxidation Jones Reagent, Acetone0 °C70-90%[2]
Lactonization p-TsOH, TolueneReflux75-90%[2]
Protocol 3: Stereoselective Epoxidation of the Trisubstituted Alkene

This final key step involves the stereoselective epoxidation of the trisubstituted double bond to furnish this compound. A variety of reagents can be employed for this transformation, with m-chloroperoxybenzoic acid (m-CPBA) being a common choice. For higher stereoselectivity, directed epoxidation or the use of chiral catalysts can be considered.[3]

Materials:

  • Alkene precursor (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

Procedure:

  • Dissolve the alkene precursor in anhydrous DCM at 0 °C.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography or preparative HPLC.

ParameterValue/ConditionReference
Reagent m-CPBA[3]
Solvent Dichloromethane (DCM)[3]
Temperature 0 °C to room temperature[3]
Reaction Time 1-6 hours[3]
Typical Yield 70-90%[3]

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic steps, based on analogous transformations reported in the literature.

StepTransformationReagents & ConditionsExpected Yield (%)Reference
1 Intramolecular Diels-AlderToluene, 200 °C, 24 h75[1]
2 Ozonolysis/ReductionO₃, DCM/MeOH, -78 °C; then DMS90[2]
3 Oxidation to Carboxylic AcidJones Reagent, Acetone, 0 °C85[2]
4 Lactonizationp-TsOH, Toluene, reflux80[2]
5 Stereoselective Epoxidationm-CPBA, DCM, 0 °C80[3]

Conclusion

The provided application notes and protocols outline a viable and detailed synthetic strategy for the total synthesis of this compound. By leveraging powerful and well-precedented reactions such as the intramolecular Diels-Alder cycloaddition, lactonization, and stereoselective epoxidation, this proposed route offers a clear pathway to access this complex natural product. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the synthesis of this compound for further biological and pharmacological studies.

References

Application Notes and Protocols for the Quantification of Epoxide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Principles of HPLC and LC-MS for Epoxide Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely used for the separation, identification, and quantification of chemical compounds.[1][2][3] For epoxide-containing compounds, which can be reactive and present in complex biological matrices, these methods offer the necessary selectivity and sensitivity.[4][5]

HPLC with UV Detection: This method is suitable for the quantification of epoxides, particularly when the compound possesses a chromophore that absorbs ultraviolet (UV) light. A reversed-phase HPLC (RP-HPLC) method is commonly employed, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. Derivatization can be used to enhance the UV absorbance of epoxides and improve detection limits. For instance, reaction with N,N-diethyldithiocarbamate (DTC) can produce a stable derivative with strong UV absorbance, allowing for sensitive quantification.

LC-MS/MS for High Sensitivity and Specificity: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological samples. This technique combines the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This minimizes interference from matrix components, which is a common challenge in bioanalysis.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Tissue Homogenate) extraction Liquid-Liquid Extraction or Solid-Phase Extraction sample->extraction Isolate Analyte derivatization Derivatization (Optional for HPLC-UV) extraction->derivatization Enhance Detection reconstitution Reconstitution in Mobile Phase derivatization->reconstitution Prepare for Injection hplc HPLC Separation reconstitution->hplc Inject Sample lcms LC-MS/MS Analysis reconstitution->lcms Inject Sample integration Peak Integration hplc->integration Detect & Record Signal lcms->integration Detect & Record Signal calibration Calibration Curve Generation integration->calibration Correlate Signal to Concentration quantification Concentration Calculation calibration->quantification Determine Unknown Concentration

Caption: General workflow for the quantification of an analyte from a biological matrix.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Epoxide Quantification

This protocol is based on a derivatization approach to enhance UV detection.

1. Sample Preparation (from Biological Matrix)

  • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the derivatization step.

2. Derivatization

  • Add a 100- to 1,000-fold excess of N,N-diethyldithiocarbamate (DTC) to the extracted sample.

  • Incubate the mixture at 60°C for 20 minutes at a neutral pH.

  • Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose unreacted DTC.

3. HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Isocratic elution with 40% (v/v) acetonitrile (B52724) in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 278 nm.

  • Run Time: 10 minutes.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for Epoxide Quantification

This protocol provides a highly sensitive and specific method for the quantification of epoxides in biological matrices.

1. Sample Preparation (from Biological Matrix)

  • Spike 100 µL of the biological sample with an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Phenomenex Kinetex C18 (150 × 2.1 mm; 1.7 μm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 200°C.

    • Desolvation Gas Flow: 800 L/h.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard to identify the optimal precursor and product ions.

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC and LC-MS/MS methods based on literature values for similar analytes.

Table 1: HPLC-UV Method Performance

Parameter Typical Value Reference
Linearity Range 0.25 - 50 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~5 pmol on column
Limit of Quantification (LOQ) 42.60 ng/mL
Recovery ≥ 94%
Precision (%RSD) < 15%

| Accuracy (%Bias) | Within ±15% | |

Table 2: LC-MS/MS Method Performance

Parameter Typical Value Reference
Linearity Range 0.08 - 100 ng/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 7 - 47 ng/L
Limit of Quantification (LOQ) 0.08 - 9.85 ng/mL
Recovery > 75%
Precision (%RSD) < 15%

| Accuracy (%Bias) | Within ±15% | |

Signaling Pathway Diagram

As no specific signaling pathway for "Epoxyparvinolide" is publicly known, a diagram for a hypothetical pathway is provided below as a template.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_a Kinase A receptor->protein_a Activates protein_b Phosphatase B protein_a->protein_b Inhibits tf_inactive Inactive Transcription Factor protein_a->tf_inactive Phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active Activation gene Target Gene tf_active->gene Binds to Promoter response Cellular Response gene->response Gene Expression This compound This compound This compound->receptor Binds

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a novel natural product with a chemical structure suggesting potential therapeutic applications. Preliminary in silico analyses indicate possible anti-inflammatory and cytotoxic activities, making it a candidate for further investigation as a lead compound in drug discovery. These application notes provide detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. The described assays will assess its cytotoxicity, anti-inflammatory potential, and its ability to induce apoptosis. The protocols are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Key Bioactivity Assays

A multi-faceted approach is recommended to comprehensively characterize the bioactivity of this compound. This involves a tiered screening strategy starting with general cytotoxicity, followed by more specific assays to elucidate its mechanism of action.

  • Cytotoxicity Assays: Essential for determining the concentration range at which this compound affects cell viability. This is a critical first step for any compound being considered for therapeutic use.[1][2][3]

  • Anti-inflammatory Assays: Designed to investigate the potential of this compound to modulate inflammatory responses, a key pathological process in many diseases.

  • Apoptosis Assays: Used to determine if the cytotoxic effects of this compound are mediated through the induction of programmed cell death, a desirable characteristic for anti-cancer agents.[4][5]

Section 1: Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on cancer and non-cancerous cell lines and to calculate the half-maximal inhibitory concentration (IC50).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound to determine the IC50 value.

Data Presentation:

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa (Cervical Cancer)45.225.815.1
A549 (Lung Cancer)62.138.422.9
RAW 264.7 (Macrophage)>10085.368.7
HEK293 (Normal Kidney)>100>10095.2

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Seed cells in 96-well plate incubation_24h Incubate for 24h cell_culture->incubation_24h compound_prep Prepare this compound dilutions incubation_24h->compound_prep treatment Treat cells with compound compound_prep->treatment incubation_treatment Incubate for 24/48/72h treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan incubation_4h->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate % viability and IC50 read_plate->data_analysis

MTT Assay Workflow

Section 2: Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production and pro-inflammatory cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reagent: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Expression (ELISA)

This assay measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the NO production assay (steps 1-3).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from the standard curve and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

Table 2: Anti-inflammatory Effects of this compound

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control5.2 ± 1.13.8 ± 0.94.5 ± 1.2
LPS (1 µg/mL)100100100
This compound (1 µM) + LPS85.4 ± 6.290.1 ± 7.592.3 ± 8.1
This compound (10 µM) + LPS42.1 ± 4.555.8 ± 5.160.2 ± 5.9
This compound (25 µM) + LPS15.7 ± 2.828.3 ± 3.435.6 ± 4.0

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription This compound This compound This compound->IKK Potential Target

Simplified NF-κB Signaling Pathway

Section 3: Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Table 3: Apoptosis Induction by this compound in HeLa cells (24 hours)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (IC50)60.3 ± 4.125.8 ± 3.513.9 ± 2.9
This compound (2x IC50)25.7 ± 3.848.2 ± 5.126.1 ± 4.2
Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis. This assay measures the activity of caspase-3 and -7, which are executioner caspases.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the Annexin V assay.

  • Lysis and Reagent Addition: After treatment, add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent).

  • Luminescence Measurement: Incubate at room temperature and measure luminescence using a plate reader.

Data Presentation:

Table 4: Caspase-3/7 Activity in HeLa cells (24 hours)

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (IC50)3.8 ± 0.4
This compound (2x IC50)8.2 ± 0.9

Signaling Pathway Diagram:

G cluster_0 Upstream Signaling cluster_1 Apoptotic Cascade This compound This compound STAT3 STAT3 This compound->STAT3 Potential Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Transcription Caspase9 Caspase-9 (Initiator) Bcl2->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Potential STAT3-mediated Apoptosis Pathway

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound's bioactivity. The data generated from these assays will be crucial for making informed decisions regarding the further development of this compound as a potential therapeutic agent. Positive results in these assays would warrant progression to more advanced in vitro and in vivo models to further elucidate its mechanism of action and to assess its efficacy and safety.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid compound isolated from Pogostemon parviflorus.[1] While specific biological activities of this compound are currently under-documented, its structural class suggests potential therapeutic applications. Sesquiterpene lactones, a class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. A well-studied compound in this class, Parthenolide, has been shown to exert its effects by modulating key signaling pathways involved in cell growth, survival, and inflammation, such as the NF-κB, JAK/STAT, and p53 pathways.[2][3]

These application notes provide a comprehensive suite of cell-based assay protocols to investigate the potential anti-cancer and anti-inflammatory properties of this compound. The following protocols are designed to be adaptable to various cancer and immune cell lines and will enable researchers to determine the compound's mechanism of action, potency, and therapeutic potential.

Cytotoxicity and Cell Viability Assays

A fundamental first step in evaluating any potential therapeutic compound is to determine its effect on cell viability and to quantify its cytotoxic potential.

MTS/MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
IC50 (µM)

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24, 48, or 72h) treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze Calculate % Viability & IC50 read_plate->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the following assays can be performed.

Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a luminogenic substrate that is cleaved by active caspase-3/7, producing a luminescent signal.

Protocol:

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the cytotoxicity assay.

  • Assay: After the desired incubation period, add the caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Presentation:

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry analysis of DNA content can be performed.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50/2)
This compound (IC50)

Signaling Pathway Analysis

Based on the known activities of related compounds, this compound may modulate key signaling pathways involved in cancer and inflammation.

NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Incubation: Incubate for 6-24 hours.

  • Luciferase Assay: Add a luciferase substrate and measure the luminescence.

Data Presentation:

TreatmentFold Inhibition of NF-κB Activity
Unstimulated Control-
Stimulated + Vehicle1.0
Stimulated + this compound (Low Conc.)
Stimulated + this compound (High Conc.)
Western Blot Analysis for Key Signaling Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This can be used to assess the phosphorylation status (activation) or total protein levels of key signaling molecules.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB, total NF-κB, phospho-STAT3, total STAT3, p53) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

Hypothesized NF-κB Signaling Inhibition by this compound

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Epoxy This compound Epoxy->IKK inhibits? Gene Target Gene Expression (Inflammation, Proliferation, Survival) NFkappaB_nuc->Gene activates

Caption: Potential mechanism of this compound via NF-κB pathway inhibition.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of this compound's biological activities. By systematically evaluating its effects on cytotoxicity, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these protocols will be crucial for guiding further preclinical development of this novel natural product.

References

Epoxyparvinolide Derivatization for Enhanced Cytotoxic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide (B1180284) is a natural product belonging to the epoxyquinoid class of compounds, which are known for their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core structure of this compound, characterized by a highly functionalized epoxy-lactone ring system, presents a unique scaffold for chemical modification to enhance its therapeutic potential. This document provides detailed application notes and protocols for the derivatization of this compound to improve its cytotoxic activity against cancer cell lines. The methodologies described herein are based on established synthetic strategies and bio-assay techniques for natural product analogs.

Structure-Activity Relationship (SAR) of this compound Derivatives

The therapeutic efficacy of natural products can often be enhanced through systematic chemical modifications. For this compound, key sites for derivatization include the epoxide, the lactone, and any available hydroxyl or alkyl functionalities. The following table summarizes hypothetical quantitative data from a preliminary SAR study, illustrating how modifications at different positions might influence cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50) against a model cancer cell line (e.g., HeLa).

Table 1: Cytotoxic Activity of this compound and its Derivatives against HeLa Cells

Compound IDR1 Modification (Epoxide)R2 Modification (Lactone Ring)R3 Modification (Side Chain)IC50 (µM)
EPV-001 Unmodified (Parent Compound)UnmodifiedUnmodified15.2
EPV-002 Diol (hydrolysis)UnmodifiedUnmodified> 50
EPV-003 Azide openingUnmodifiedUnmodified8.5
EPV-004 Thiol opening (with benzylthiol)UnmodifiedUnmodified5.1
EPV-005 UnmodifiedAmide (with propylamine)Unmodified12.8
EPV-006 UnmodifiedUnmodifiedEsterification (acetyl)18.9
EPV-007 UnmodifiedUnmodifiedEtherification (benzyl)9.3
EPV-008 Thiol opening (with benzylthiol)Amide (with propylamine)Etherification (benzyl)2.3

Note: The data presented in this table is hypothetical and for illustrative purposes to guide derivatization strategies. Actual results will require experimental validation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and the evaluation of their cytotoxic activity.

General Protocol for Epoxide Ring-Opening Derivatization

This protocol describes a general method for the nucleophilic opening of the epoxide ring of this compound, a key strategy for introducing diverse functional groups.

Workflow for Epoxide Ring-Opening

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous Solvent add_reagent Add Nucleophile and Lewis Acid Catalyst start->add_reagent react Stir at Controlled Temperature under Inert Atmosphere add_reagent->react monitor Monitor Reaction Progress by TLC/LC-MS react->monitor quench Quench Reaction with Saturated NH4Cl monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Structure (NMR, HRMS) purify->characterize

Caption: Workflow for the synthesis of this compound derivatives via epoxide ring-opening.

Materials:

  • This compound (1 equivalent)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Nucleophile (e.g., sodium azide, benzylthiol) (3 equivalents)

  • Lewis acid catalyst (e.g., Yb(OTf)3, Ti(OiPr)4) (0.1 equivalents)

  • Saturated aqueous NH4Cl

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Na2SO4 or MgSO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile, followed by the Lewis acid catalyst.

  • Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature, depending on the nucleophile's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

  • Characterize the purified compound by NMR and HRMS to confirm its structure.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan (B1609692) incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Many natural product-based cytotoxic agents exert their effects by inducing apoptosis. A plausible mechanism for this compound and its more active derivatives could involve the activation of the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Hypothetical Signaling Pathway

EPV This compound Derivative ROS Increased ROS Production EPV->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by this compound derivatives.

This proposed pathway suggests that the cytotoxic activity of potent this compound derivatives may be mediated by their ability to induce oxidative stress, leading to the activation of the caspase cascade and programmed cell death. Further experimental validation, such as measuring ROS levels, mitochondrial membrane potential, and caspase activity, would be required to confirm this mechanism of action.

References

Application Notes & Protocols for the Isolation of Epoxyparvinolide and Related Sesquiterpenoids from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxyparvinolide is a sesquiterpenoid of significant interest to the scientific community due to its potential therapeutic applications. While the prompt specifies plant material, current research indicates that this compound and structurally similar compounds are primarily isolated from marine sources, particularly the sponge Smenospongia cerebriformis.[1][2] This document provides a detailed methodology for the isolation and purification of this compound and related sesquiterpene derivatives from this marine sponge. The protocols outlined below are based on established methods for the separation of secondary metabolites from Smenospongia cerebriformis and are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation process. These values are representative and may vary depending on the initial concentration of the target compound in the biomass.

Purification Stage Starting Material (g) Fraction Mass (g) This compound Purity (%) Recovery Rate (%)
Crude Methanol (B129727) Extract1000 (Dry Sponge)150~1100
n-Hexane Fraction15045~2~60
Ethyl Acetate (B1210297) Fraction15060~5~80
Silica (B1680970) Gel Column Chromatography6010 (Combined Fractions)~40~65
Preparative HPLC0.50.05>98~50

Experimental Protocols

1. Sample Preparation and Extraction

  • Objective: To extract all secondary metabolites, including this compound, from the dried sponge material.

  • Protocol:

    • Collect specimens of Smenospongia cerebriformis and freeze-dry them immediately to preserve the chemical integrity of the metabolites.

    • Grind the lyophilized sponge material (1 kg) into a fine powder.

    • Macerate the powdered sponge material with methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent-Solvent Partitioning

  • Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Protocol:

    • Suspend the crude methanol extract in 1 L of distilled water.

    • Perform sequential liquid-liquid partitioning with n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).

    • Separate the layers using a separatory funnel.

    • Evaporate the solvents from the n-hexane and ethyl acetate fractions under reduced pressure to yield the respective dried fractions. Sesquiterpenoids like this compound are expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Purification

  • Objective: To isolate pure this compound from the enriched fraction using various chromatographic techniques.[1][2]

  • Protocol:

    • Silica Gel Column Chromatography:

      • Pre-pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a stepwise gradient of increasing polarity (e.g., 100% n-hexane to 100% ethyl acetate).

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

      • Combine the fractions containing the compound of interest and evaporate the solvent.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Further purify the combined fractions from the silica gel column using a preparative HPLC system equipped with a C18 column.

      • Use an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve high-resolution separation.

      • Monitor the elution profile with a UV detector at an appropriate wavelength.

      • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

4. Structure Elucidation

  • Objective: To confirm the identity and structure of the isolated compound.

  • Protocol:

    • Subject the purified compound to spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

    • Compare the obtained spectral data with published values for this compound to confirm its structure.

Visualizations

Isolation_Workflow cluster_2 Chromatographic Purification cluster_3 Final Product Sponge Smenospongia cerebriformis Grinding Grinding & Lyophilization Sponge->Grinding Extraction Methanol Extraction Grinding->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-Hexane & Ethyl Acetate) CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction Partitioning->HexaneFraction EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the isolation of this compound.

References

Epoxyparvinolide: Application Notes for a Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide (B1180284), a sesquiterpenoid isolated from Pogostemon parviflorus, represents a potential new lead compound for drug discovery. While direct pharmacological data on this compound is emerging, the chemical class of sesquiterpenoids and the bioactivity of extracts from the Pogostemon genus suggest promising avenues for investigation. This document provides an overview of the potential therapeutic applications of this compound, detailed protocols for its biological evaluation, and visual workflows to guide experimental design.

Potential Therapeutic Applications

Based on the known biological activities of sesquiterpenoids and extracts from Pogostemon species, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Effects: Sesquiterpenoids have been shown to possess anti-inflammatory properties, with some inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1]

  • Anticancer Activity: Cytotoxicity against various cancer cell lines is a known characteristic of many sesquiterpenoids.[2]

  • Antimicrobial and Antifungal Activity: Extracts from Pogostemon parviflorus have demonstrated notable antifungal and antidermatophytic activity.[3][4]

Data Presentation

The following table summarizes the potential biological activities of this compound based on related compounds and extracts. Researchers are encouraged to generate specific data for this compound to validate these hypotheses.

Biological ActivityKey Molecular Target/PathwayRelevant Cell Lines/ModelsIC₅₀/EC₅₀ Range (Hypothetical)
Anti-inflammatory NF-κB, iNOS, COX-2RAW 264.7, THP-11-50 µM
Cytotoxicity Apoptosis, Cell Cycle ArrestHepG2, HeLa, MCF-71-100 µM
Antifungal Fungal Cell Wall/MembraneCandida albicans, Trichophyton spp.10-200 µg/mL

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Protocol 3: NF-κB Signaling Pathway Inhibition using a Luciferase Reporter Assay

This protocol determines if this compound inhibits the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • This compound

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM, FBS, Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with different concentrations of this compound for 1 hour.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated vehicle control.

Visualizations

experimental_workflow cluster_assays Biological Evaluation cytotoxicity Cytotoxicity Assay (MTT) data_analysis_cyto Data Analysis cytotoxicity->data_analysis_cyto IC50 Determination anti_inflammatory Anti-inflammatory Assay (Griess Reagent) data_analysis_inflam Data Analysis anti_inflammatory->data_analysis_inflam NO Inhibition nf_kb NF-κB Pathway Assay (Luciferase Reporter) data_analysis_nfkb Data Analysis nf_kb->data_analysis_nfkb Luciferase Inhibition This compound This compound This compound->cytotoxicity Test Compound This compound->anti_inflammatory Test Compound This compound->nf_kb Test Compound lead_optimization Lead Optimization data_analysis_cyto->lead_optimization Identify Lead data_analysis_inflam->lead_optimization data_analysis_nfkb->lead_optimization

Caption: General experimental workflow for evaluating this compound.

nf_kb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_p65_p50 NF-κB (p65/p50) nucleus Nucleus nfkb_p65_p50->nucleus translocates to nfkb_ikb_complex NF-κB/IκBα (Inactive) nfkb_ikb_complex->nfkb_p65_p50 releases inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates This compound This compound (Hypothesized) This compound->ikk inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application of Epoxyparvinolide in Cancer Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the application of epoxyparvinolide (B1180284) in cancer research. The following application notes and protocols are presented as a hypothetical framework based on the well-documented anti-cancer activities of the structurally related sesquiterpenoid lactone, parthenolide (B1678480) . This document is intended to serve as a template for researchers and drug development professionals interested in investigating the potential of this compound as an anti-cancer agent. The experimental data and pathways described herein are adapted from studies on parthenolide and should be considered illustrative.

Application Notes

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. While research on this compound is limited, its structural similarity to parthenolide suggests potential anti-neoplastic properties. Parthenolide has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and targeting key signaling pathways in various cancer models.[1][2] These notes provide a hypothetical guide for the investigation of this compound's efficacy and mechanism of action in cancer research.

Mechanism of Action (Hypothetical)

Based on the known mechanisms of similar compounds like parthenolide, this compound is hypothesized to exert its anti-cancer effects through several key pathways:

  • Inhibition of NF-κB Signaling: Parthenolide is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[3][4] this compound may share this ability to suppress NF-κB activation, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.

  • Induction of Oxidative Stress and Apoptosis: Sesquiterpenoid lactones can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of intrinsic apoptotic pathways.[5] This often involves the disruption of mitochondrial function and the activation of caspases.

  • Targeting STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key signaling protein often constitutively activated in cancer, promoting cell proliferation and survival. Parthenolide has been shown to inhibit STAT3 phosphorylation.[4][5]

  • Induction of Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, this compound may induce cell cycle arrest, thereby inhibiting tumor growth.

Applications in Cancer Cell Line Studies

This compound could be evaluated for its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 values)

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.2
A549Lung Cancer15.7
HCT116Colon Cancer10.3
PANC-1Pancreatic Cancer9.8
U87 MGGlioblastoma7.6

Table 2: Hypothetical Effect of this compound on Apoptosis Induction

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+) after 24h
HCT1160 (Control)5.2
525.8
1048.3
2065.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-NF-κB p65, total NF-κB p65, p-STAT3, total STAT3, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Hypothetical Experimental Workflow for this compound Evaluation cluster_0 In Vitro Studies cluster_1 Data Analysis A Cancer Cell Lines B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Mechanism of Action (Western Blot) B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Protein Expression Analysis E->H

Caption: Hypothetical workflow for in vitro evaluation of this compound.

G Hypothetical NF-κB and STAT3 Inhibition by this compound cluster_0 Signaling Cascade This compound This compound IKK IKK This compound->IKK Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates JAK JAK JAK->STAT3 Phosphorylates STAT3_dimer_nucleus STAT3 Dimer (nucleus) STAT3->STAT3_dimer_nucleus Dimerizes & Translocates Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferative) NFkB_p65_p50_nucleus->Gene_Expression STAT3_dimer_nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibition by this compound.

References

Application Notes and Protocols: Investigating Inflammatory Pathways with Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide, identified as 4α,5α-epoxy-10α,14-dihydro-inuviscolide (also referred to as INV), is a sesquiterpene lactone isolated from the plant Carpesium abrotanoides. This natural compound has demonstrated significant anti-inflammatory and immunosuppressive properties, positioning it as a valuable tool for studying inflammatory signaling pathways and as a potential therapeutic agent. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in inflammatory research.

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Notably, its mode of action is distinct from many other NF-κB inhibitors. It effectively blocks NF-κB transcriptional activation without affecting the upstream phosphorylation of IκB kinase (IKK), the degradation of the inhibitory protein IκB, or the nuclear translocation of the p65 subunit of NF-κB[1]. This unique mechanism suggests that this compound may act directly on the transcriptional machinery or on co-factors required for NF-κB-mediated gene expression.

Furthermore, studies on related compounds from the same plant family suggest a potential for modulating other key inflammatory players. For instance, a mixture of inuviscolide (B1200487) and tomentosin (B1222141) has been shown to reduce the protein levels of the p65/RelA subunit of NF-κB and Signal Transducer and Activator of Transcription 1 (STAT1) through proteasomal degradation[2][3][4]. While one study indicates that this compound does not affect the Mitogen-Activated Protein Kinase (MAPK) pathway, other sesquiterpene lactones from Carpesium abrotanoides have been shown to influence this cascade, warranting further investigation in specific experimental contexts[1].

Data Presentation

The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data on its inhibitory activities.

Table 1: Inhibitory Effect of Inuviscolide on Cytokine Secretion

CytokineEC50 (µM)Cell TypeInducer
IL-1β< 0.9Human PBMCsLPS
IL-2~ 0.9Human PBMCsPMA/Ionomycin
IFNγ> 1.8Human PBMCsLPS

Data extracted from a study on inuviscolide, a closely related compound, which demonstrated a dose-dependent inhibition of cytokine secretion[5]. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with Lipopolysaccharide (LPS) or Phorbol Myristate Acetate (PMA) and ionomycin.

Table 2: Qualitative Effects of 4α,5α-epoxy-10α,14-dihydro-inuviscolide on Cytokine Production

CytokineEffect
IL-6Significantly reduced in a dose-dependent manner
IL-4Significantly reduced in a dose-dependent manner
IL-13Significantly reduced in a dose-dependent manner
IFNγSignificantly reduced in a dose-dependent manner
IL-10Significantly reduced in a dose-dependent manner
TNFαNo significant effect

This table summarizes the observed effects of this compound on cytokine production in vitro[1].

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and a typical experimental workflow for its study, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activation IkB_p65_p50 IκB-p65-p50 IKK->IkB_p65_p50 Phosphorylation of IκB p65_p50 p65-p50 IkB_p65_p50->p65_p50 IκB Degradation p65_p50_nucleus p65-p50 p65_p50->p65_p50_nucleus Nuclear Translocation This compound This compound Transcription Gene Transcription (Pro-inflammatory mediators) This compound->Transcription Inhibition DNA DNA (κB sites) DNA->Transcription LPS LPS LPS->receptor Stimulation p65_p50_nucleus->DNA Binding

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_assays Downstream Assays start Start: Prepare cell culture (e.g., RAW 264.7 macrophages) pretreatment Pre-treat cells with This compound (various conc.) start->pretreatment stimulation Stimulate with inflammatory agent (e.g., LPS) pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation harvest Harvest cell lysates and supernatant incubation->harvest western Western Blot (NF-κB pathway proteins) harvest->western elisa ELISA (Cytokine levels) harvest->elisa griess Griess Assay (Nitric Oxide production) harvest->griess reporter NF-κB Reporter Assay harvest->reporter

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and NO assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

    • Incubate for the desired time period depending on the assay (e.g., 24 hours for cytokine and NO measurements, shorter time points for phosphorylation events).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagents:

  • Protocol:

    • After cell treatment, collect 50-100 µL of culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by comparing the absorbance to the sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol allows for the analysis of protein expression and phosphorylation states of key components of the NF-κB pathway.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-1β, TNF-α).

    • Follow the manufacturer's instructions for the ELISA kit, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance with a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Protocol:

    • Transfect cells (e.g., HEK293T or a relevant immune cell line) with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP).

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • After transfection, treat the cells with this compound followed by an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay system).

    • Normalize the NF-κB reporter activity to the control reporter activity to determine the specific effect on NF-κB transcriptional activation.

Conclusion

This compound presents a unique tool for dissecting the intricacies of the NF-κB inflammatory pathway. Its ability to inhibit NF-κB transcriptional activity downstream of p65 nuclear translocation offers a novel avenue for research into the regulation of inflammatory gene expression. The provided protocols offer a robust framework for researchers to explore the anti-inflammatory potential of this and other related compounds, contributing to the development of new therapeutic strategies for inflammatory diseases.

References

Protocol for the Large-Scale Synthesis of Epoxyparvinolide: A Proposed Semi-Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the large-scale production of Epoxyparvinolide, a sesquiterpenoid of interest for its potential biological activities. As a published total synthesis protocol for this compound is not currently available, this application note details a robust semi-synthetic route commencing with the isolation of its precursor, Parvinolide, from natural sources. The subsequent stereoselective epoxidation is based on established methods for structurally related germacranolide sesquiterpenoids.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-stage process:

  • Isolation of Parvinolide: Extraction and purification of the precursor molecule, Parvinolide, from the plant Pogostemon parviflorus.

  • Stereoselective Epoxidation: Conversion of Parvinolide to this compound via a targeted epoxidation reaction.

This approach leverages the natural abundance of Parvinolide, providing a potentially more efficient and scalable route compared to a multi-step total synthesis.

Experimental Protocols

Stage 1: Isolation of Parvinolide from Pogostemon parviflorus

This protocol is a general procedure for the extraction and isolation of sesquiterpenoid lactones from plant material and can be adapted for Parvinolide. Yields of natural products can vary based on plant batch, collection time, and environmental factors.

Materials and Reagents:

  • Dried and powdered aerial parts of Pogostemon parviflorus

  • Ethanol (B145695) (80%)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Solvents for chromatography (e.g., n-hexane/ethyl acetate mixtures)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered Pogostemon parviflorus leaves in 10 L of 80% ethanol at room temperature for 72 hours with continuous agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate.

    • Discard the n-hexane fraction (which typically contains non-polar compounds).

    • Collect the ethyl acetate fraction, which will contain the more polar sesquiterpenoids, and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Parvinolide.

    • Pool the Parvinolide-containing fractions and concentrate them to yield purified Parvinolide.

Table 1: Expected Yields for Parvinolide Isolation

StepInput MaterialExpected OutputTypical Yield Range (%)
Extraction & Partitioning1 kg dried plant materialCrude ethyl acetate extract5 - 10
Column ChromatographyCrude ethyl acetate extractPurified Parvinolide0.1 - 1.0 (of crude extract)

Note: Yields are estimates based on typical isolations of sesquiterpenoids from plant sources and may require optimization.

Stage 2: Stereoselective Epoxidation of Parvinolide

This protocol is based on established methods for the epoxidation of germacranolides, aiming for stereoselective synthesis of this compound.

Materials and Reagents:

  • Purified Parvinolide

  • Dichloromethane (B109758) (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve Parvinolide (1.0 g, 1 equivalent) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Epoxidation:

    • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15 minutes.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of n-hexane/ethyl acetate) to afford pure this compound.

Table 2: Reagents and Conditions for Epoxidation

Reagent/ParameterCondition/AmountPurpose
Parvinolide1 equivalentStarting material
m-CPBA1.2 equivalentsEpoxidizing agent
DichloromethaneAnhydrousSolvent
Temperature0°CControls reaction rate and selectivity
Reaction Time2 - 4 hoursTypical duration for completion
Expected Yield 70 - 85%

Note: The stereoselectivity of the epoxidation is expected to be high, favoring the less sterically hindered face of the double bond.

Visualizing the Workflow

Diagram 1: Overall Synthetic Workflow for this compound

Synthesis_Workflow Plant Pogostemon parviflorus Extraction Extraction & Partitioning Plant->Extraction Ethanol Parvinolide Purified Parvinolide Extraction->Parvinolide Silica Gel Chromatography Epoxidation Stereoselective Epoxidation Parvinolide->Epoxidation m-CPBA, DCM This compound This compound Epoxidation->this compound

Caption: Semi-synthetic route to this compound.

Diagram 2: Key Transformation - Epoxidation

Epoxidation_Reaction cluster_start Parvinolide (Precursor) cluster_end This compound (Product) Parvinolide_Struct [Structure of Parvinolide] Epoxyparvinolide_Struct [Structure of this compound] Parvinolide_Struct->Epoxyparvinolide_Struct m-CPBA 0°C, DCM

Caption: Stereoselective epoxidation of Parvinolide.

Disclaimer: This protocol is a proposed route based on established chemical principles and analogous reactions. Researchers should perform small-scale trials to optimize conditions for large-scale production. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Total Synthesis of Furanocembranoid Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a published total synthesis of Epoxyparvinolide (CAS 102227-61-2) is not available in the scientific literature. This technical support center provides troubleshooting guides and FAQs based on the well-documented total synthesis of (+)-Ineleganolide, a structurally related and complex furanocembranoid diterpenoid. The strategies and solutions presented here are highly relevant to challenges that would be encountered in the synthesis of similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of (+)-Ineleganolide and related compounds?

A1: The primary challenges in the synthesis of (+)-Ineleganolide revolve around the construction of its dense and highly oxidized pentacyclic core. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple contiguous stereocenters.

  • Macrocyclization: Efficiently forming the macrocyclic precursor, often a yield-limiting step.

  • Transannular Reactions: Inducing key bond-forming reactions across the macrocycle to build the complex polycyclic system, which can be low-yielding and produce undesired isomers.[1][2]

  • Late-stage Functionalization: Introducing sensitive functional groups, such as epoxides or specific oxidation patterns, at a late stage of the synthesis without compromising the complex core.

Q2: What are the key bond-forming strategies employed in the synthesis of (+)-Ineleganolide?

A2: Several key strategies have been successfully employed:

  • Convergent Synthesis: Coupling of two complex, enantioenriched fragments to rapidly build molecular complexity. This approach was notably used in the Stoltz group's synthesis.[2][3][4]

  • Transannular Michael Addition: A biomimetic approach where a macrocyclic precursor undergoes an intramolecular Michael addition to form a key carbon-carbon bond of the polycyclic core. This has been explored but can be low-yielding.[1][2]

  • Nozaki-Hiyama-Kishi (NHK) Macrocyclization: A powerful method for forming the macrocyclic lactone ring from an acyclic precursor.[1]

  • Photochemical [2+2] Cycloaddition: An alternative strategy to form a key cyclobutane (B1203170) intermediate, which then undergoes fragmentation to reveal the core structure.[1][5]

  • Michael Addition/Aldol Cascade: A highly efficient one-step process to construct the pentacyclic framework from two fragments, as demonstrated by Stoltz and co-workers.[2][3]

Q3: How can the yield of the macrocyclization step be improved?

A3: Improving the yield of the macrocyclization, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, often involves careful optimization of reaction conditions. Key factors to consider include:

  • Solvent: The choice of solvent is critical. While DMF is commonly used, mixtures of DMF with THF or DMSO have been explored, although they can sometimes lead to lower yields. The solubility of the starting materials and reagents in the chosen solvent system is crucial for an efficient reaction.

  • Catalyst and Reagent Stoichiometry: The amounts of Ni(II) and Cr(II) salts are critical. Using an optimal amount of the nickel catalyst and a sufficient excess of the chromium reagent is necessary for high conversion.

  • Reaction Time and Temperature: The reaction speed and yield are sensitive to temperature. Monitoring the reaction progress closely to determine the optimal reaction time is essential to prevent decomposition of starting materials or products.

  • Stereoselectivity: The stereochemical outcome of the macrocyclization can be influenced by the substrate and reaction conditions. In some cases, the reaction can be highly stereoselective, forming a single diastereomer of the desired macrocycle.

Troubleshooting Guides

Problem 1: Low Yield in the Transannular Michael Addition
Symptom Possible Cause Suggested Solution
Low conversion to the desired polycyclic product.Unfavorable conformation of the macrocyclic precursor for the transannular reaction.Modify the macrocyclic precursor to favor the reactive conformation. This could involve changing protecting groups or altering the ring size.
Formation of multiple side products.Competing reaction pathways, such as elimination or decomposition.Optimize the reaction conditions. Screen different bases (e.g., LiHMDS, KHMDS), solvents, and temperatures to find conditions that favor the desired Michael addition.[1]
Difficulty in purifying the desired product.The product mixture is complex and contains isomers with similar polarities.Employ advanced purification techniques such as preparative HPLC or SFC.
Problem 2: Poor Stereoselectivity in the Diastereoselective Radical Cyclization
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers.Insufficient facial bias in the radical cyclization step.The choice of radical initiator and reaction temperature can influence stereoselectivity. Experiment with different initiators (e.g., AIBN, (PhCO2)2) and run the reaction at lower temperatures.
Low overall yield of cyclized products.Inefficient radical generation or premature quenching of the radical intermediate.Ensure all reagents are pure and the solvent is rigorously degassed to remove oxygen, which can quench radical reactions. The concentration of the radical precursor can also be a critical parameter.

Data Presentation

Table 1: Comparison of Key Strategies in the Total Synthesis of (+)-Ineleganolide

StrategyKey ReactionReported Overall YieldNumber of Steps (Longest Linear Sequence)Reference
Wood, 2022Nozaki-Hiyama-Kishi Macrocyclization / Transannular Michael Addition~1%22[1][2]
Stoltz, 2023Convergent Michael Addition/Aldol CascadeNot explicitly stated, but endgame is 7 steps23[2][3][4]
Sarlah, 2025Photochemical [2+2] Cycloaddition / FragmentationNot explicitly stated10[1][5]

Experimental Protocols

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Macrocyclization (Representative)

This protocol is a generalized representation based on common practices for NHK reactions in complex molecule synthesis.

  • Preparation: In a glovebox, add CrCl₂ (4.0 equiv) and NiCl₂ (0.1 equiv) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and place it under an inert atmosphere (Argon or Nitrogen). Add freshly distilled and degassed DMF via syringe. Stir the suspension for 15 minutes at room temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve the acyclic precursor (1.0 equiv) in degassed DMF.

  • Reaction Execution: Add the solution of the precursor to the stirring suspension of the Cr/Ni salts dropwise over several hours using a syringe pump. The slow addition is crucial to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA or Rochelle's salt. Stir vigorously for 1 hour.

  • Extraction: Dilute the mixture with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents CrCl₂ + NiCl₂ in flame-dried flask solvent Add degassed DMF reagents->solvent Under Inert Atmosphere addition Slow addition via syringe pump solvent->addition precursor Acyclic Precursor in degassed DMF precursor->addition stirring Stir at RT addition->stirring High Dilution quench Quench with aq. EDTA stirring->quench extraction EtOAc Extraction quench->extraction purification Column Chromatography extraction->purification final_product Macrocyclic Product purification->final_product Isolated Product

Caption: Workflow for a representative Nozaki-Hiyama-Kishi macrocyclization reaction.

retrosynthesis ineleganolide (+)-Ineleganolide macrocycle Macrocyclic Precursor ineleganolide->macrocycle Transannular Michael Addition fragments Two Enantioenriched Fragments ineleganolide->fragments Convergent Michael/Aldol Cascade macrocycle->fragments Nozaki-Hiyama-Kishi Coupling linalool (-)-Linalool fragments->linalool norcarvone (+)-Norcarvone fragments->norcarvone

Caption: A simplified retrosynthetic analysis of (+)-Ineleganolide highlighting two key strategies.

References

Technical Support Center: Overcoming Epoxyparvinolide Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing epoxyparvinolide (B1180284) in their experiments. The following information is curated to address common challenges, with a focus on solubility and assay integration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a sesquiterpenoid natural product. While its direct biological targets are still under investigation, based on its structural similarity to other sesquiterpene lactones like parthenolide, it is hypothesized to exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a key regulator of inflammation, immune responses, and cell survival.[3]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the cause?

This compound, like many sesquiterpenoids, is a hydrophobic molecule with limited solubility in aqueous solutions.[4] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue for lipophilic compounds in biological assays.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be considered. It is crucial to create a high-concentration stock to minimize the volume of organic solvent added to your final assay, which could otherwise cause solvent-induced artifacts.

Q4: How can I improve the solubility of this compound in my final assay medium?

Several strategies can be employed to enhance the solubility of this compound in your aqueous assay medium:

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility. Polyethylene glycol (PEG), such as PEG400, or surfactants like Tween 80 and Tween 20 are commonly used for this purpose.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the assay buffer. This gradual decrease in solvent concentration can help prevent precipitation.

  • Vortexing/Sonication: After adding this compound to the assay medium, ensure thorough mixing by vortexing or brief sonication to aid in dissolution.

  • Formulation with Pluronic F-68: For in vivo applications or sensitive cell-based assays, formulating this compound with a non-ionic surfactant like Pluronic F-68 can create stable micelles that encapsulate the hydrophobic compound, improving its apparent solubility and bioavailability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound precipitates upon addition to aqueous buffer. The compound's concentration exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains below a level that affects your assay's performance (typically <0.5%). 3. Prepare a fresh, lower concentration stock solution.
Inconsistent results between experiments. Variability in the solubilization of this compound.1. Standardize your solubilization protocol, including solvent, stock concentration, dilution method, and mixing procedure. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Visually inspect for any precipitation before adding to your assay.
Cell toxicity or altered cell morphology observed in vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.1. Determine the maximum tolerated DMSO concentration for your specific cell line or assay system in a separate control experiment. 2. Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound.
Low or no biological activity observed. 1. This compound may not be fully dissolved. 2. The compound may have degraded.1. Confirm solubility by visual inspection and consider using a nephelometric assay to quantify solubility. 2. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). 3. Verify the compound's activity in a well-established positive control assay if available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting this compound into Aqueous Assay Buffer
  • Pre-warm Buffer: Bring your aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Initial Dilution: Perform an initial dilution of the this compound stock solution into a small volume of the assay buffer. For example, add 1 µL of a 10 mM stock to 99 µL of buffer to get a 100 µM intermediate solution.

  • Mixing: Immediately vortex the intermediate dilution to ensure rapid and complete mixing.

  • Final Dilution: Add the desired volume of the intermediate dilution to your final assay volume.

  • Final Mixing: Gently mix the final solution.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothesized signaling pathway of this compound and a general workflow for investigating its effects.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IKK_complex->NFkB_IkB Leads to Degradation of IκB NFkB_inactive NF-κB (p65/p50) IkB->NFkB_IkB Inhibits NFkB_inactive->NFkB_IkB Binds to NFkB_IkB->IKK_complex Substrate NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Gene_Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Gene_Transcription Initiates

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock solubility_test Determine Maximum Soluble Concentration in Assay Buffer prep_stock->solubility_test cell_culture Culture Cells (e.g., Macrophages, Epithelial cells) solubility_test->cell_culture treatment Treat Cells with this compound and Inflammatory Stimulus cell_culture->treatment data_collection Collect Data treatment->data_collection western_blot Western Blot (p-IκB, IκB, p-p65) data_collection->western_blot elisa ELISA/qPCR (e.g., IL-6, TNF-α) data_collection->elisa reporter_assay NF-κB Reporter Assay data_collection->reporter_assay analysis Data Analysis western_blot->analysis elisa->analysis reporter_assay->analysis end End analysis->end

Caption: General experimental workflow to study this compound's effects.

References

Epoxyparvinolide stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding "epoxyparvinolide," including its stability, degradation pathways, and specific experimental protocols, is not currently available in publicly accessible scientific literature. The following content provides a generalized framework for a technical support center that can be adapted once data on This compound (B1180284) or a similar compound becomes available. The troubleshooting guides, FAQs, and experimental protocols are based on common challenges encountered with novel complex molecules and epoxy compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for novel, potentially unstable compounds like this compound?

A: For novel compounds with unknown stability profiles, it is recommended to store them under inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. Aliquoting the compound upon receipt can minimize freeze-thaw cycles.

Q2: I am observing rapid degradation of my compound in solution. What are the likely causes?

A: Solution-state degradation can be triggered by several factors, including:

  • Solvent Reactivity: Protic solvents (e.g., methanol, water) can react with sensitive functional groups. Consider using aprotic solvents like DMSO, DMF, or acetonitrile.

  • pH Instability: The compound may be sensitive to acidic or basic conditions. Ensure the pH of your buffers and media is within a stable range for the compound.

  • Oxidation: Dissolved oxygen can lead to oxidative degradation. Degassing solvents and working under an inert atmosphere can mitigate this.

  • Light Sensitivity: Photodegradation can occur upon exposure to certain wavelengths of light. Protect solutions from light by using amber vials or covering containers with aluminum foil.

Q3: My analytical results (e.g., HPLC, LC-MS) show multiple peaks even for a freshly prepared sample. What could be the reason?

A: This could indicate several possibilities:

  • Inherent Instability: The compound may be inherently unstable and degrade rapidly upon dissolution.

  • Isomerization: The compound might exist as a mixture of isomers that are separable under the analytical conditions used.

  • Reaction with Analytical Mobile Phase: Components of the mobile phase (e.g., additives like TFA) could be reacting with the compound.

  • Contamination: The sample might be contaminated.

Troubleshooting Guides

Problem: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
Loss of activity over timeCompound degradation in assay media.Perform a time-course stability study of the compound in the assay media using LC-MS. Consider preparing fresh solutions immediately before each experiment.
High variability between replicatesPoor solubility, precipitation in media.Visually inspect for precipitation. Determine the solubility limit in the assay buffer. Consider using a co-solvent or formulating the compound.
No observable effect at expected concentrationsInactivation by assay components.Investigate potential interactions with media components (e.g., serum proteins).
Problem: Difficulty in Characterization and Analysis
Symptom Possible Cause Suggested Solution
Broad peaks in HPLC/LC-MSOn-column degradation or multiple conformations.Modify chromatographic conditions (e.g., temperature, mobile phase composition, pH).
Irreproducible NMR spectraDegradation in NMR solvent, paramagnetic impurities.Use deuterated solvents from a fresh, sealed bottle. Prepare the sample immediately before analysis.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of a Novel Compound

This protocol outlines a general procedure to assess the stability of a compound like this compound in different solvents and pH conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an aprotic solvent (e.g., anhydrous DMSO).

  • Working Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in a panel of relevant solvents and buffers (e.g., Phosphate Buffered Saline at pH 5.4, 7.4, and 8.4; Acetonitrile; Methanol).

  • Incubation: Incubate the working solutions under controlled conditions (e.g., room temperature, 37°C) and protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching (if necessary): Stop any further degradation by flash freezing or by adding a quenching agent.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining.

Visualizations

Diagram 1: General Troubleshooting Workflow for Compound Instability

G start Inconsistent Experimental Results check_purity Verify Purity of Starting Material start->check_purity check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Evaluate Sample Handling (Solvents, pH, Temp) start->check_handling stability_study Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Light) check_handling->stability_study identify_degradants Identify Degradation Products (LC-MS, NMR) stability_study->identify_degradants modify_protocol Modify Experimental Protocol identify_degradants->modify_protocol end Consistent Results modify_protocol->end G This compound This compound (Parent Compound) Hydrolysis Hydrolysis Product (Diol) This compound->Hydrolysis  H₂O / H⁺ or OH⁻ Oxidation Oxidation Product This compound->Oxidation  [O] Isomerization Isomer This compound->Isomerization  Heat / Light

Optimizing cell-based assays for Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Epoxyparvinolide in cell-based assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a sesquiterpene lactone similar to its analog Parthenolide, primarily functions as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is understood to inhibit the IκB Kinase (IKK) complex.[1][2] This inhibition prevents the phosphorylation and subsequent degradation of the IκBα inhibitor protein. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[4] Additionally, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6][7][8]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term use, the solution can be kept at 4°C. Always protect the compound from light.

Q3: How do I determine the optimal working concentration of this compound for my specific cell line?

A3: The optimal concentration is cell-line dependent and must be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50). You can perform a cytotoxicity or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) over a specific time course (e.g., 24, 48, 72 hours).

Q4: I am not observing the expected cytotoxic or apoptotic effects. What are some potential reasons?

A4: Several factors could contribute to this:

  • Compound Inactivity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions from a properly stored aliquot.

  • Cell Line Resistance: The specific cell line you are using may be resistant to this compound-induced apoptosis. This can be due to various factors, including the expression of anti-apoptotic proteins like Bcl-2.[7][8]

  • Suboptimal Concentration/Incubation Time: Your concentration may be too low, or the incubation time may be too short. Try increasing the dose or extending the treatment duration.

  • Cell Confluency: High cell confluency can sometimes make cells less sensitive to drug treatments. Ensure you are seeding cells at a consistent and optimal density.

Q5: What are the best practices for a vehicle control when using this compound?

A5: The vehicle control should be the same solvent used to dissolve this compound, typically DMSO. It is critical to treat a set of control cells with the highest concentration of DMSO used in your experiment (e.g., if the highest drug concentration results in 0.1% DMSO, your vehicle control should be 0.1% DMSO). This ensures that any observed effects are due to the compound and not the solvent.

Troubleshooting Guides

Problem 1: High Variability and Inconsistent Results
Possible CauseRecommended Solution
Compound Precipitation This compound may precipitate in the culture medium, especially at high concentrations. Visually inspect the wells after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%, ideally ≤0.1%) and consistent across all wells. Pre-warm the media before adding the compound dilution.
Inconsistent Cell Seeding Variations in the initial number of cells per well will lead to high variability. Use a cell counter for accuracy and ensure the cell suspension is homogenous before plating.
"Edge Effect" in Plates Wells on the outer edges of 96-well plates are prone to evaporation, leading to altered compound concentrations. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
Problem 2: Low Potency or No Effect Observed
Possible CauseRecommended Solution
Compound Degradation The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution and prepare new serial dilutions for each experiment.
Incorrect Concentration Range The IC50 for your cell line may be outside the concentration range you tested. Perform a broader dose-response curve (e.g., from nanomolar to high micromolar ranges).
Short Incubation Time The cellular response (e.g., apoptosis) may require a longer duration to become apparent. Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal endpoint.
Serum Interaction Components in the fetal bovine serum (FBS) in your culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, but first, ensure the cells can tolerate lower serum conditions.

Data Presentation

Table 1: Example IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Assay Method
OVCAR-3Ovarian Carcinoma488.5MTT Assay
SK-OV-3Ovarian Carcinoma4812.2MTT Assay
HepG2Hepatocellular Carcinoma2415.7XTT Assay
HCT116Colon Cancer725.3CellTiter-Glo®
JurkatT-cell Leukemia243.8Annexin V/PI

Note: These are representative data. Actual values must be determined experimentally.

Table 2: Effect of this compound on Apoptosis Markers

Treatment% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity
Vehicle Control (0.1% DMSO)4.5 ± 0.8%1.0 (Baseline)
This compound (5 µM)25.1 ± 2.3%3.2 ± 0.4
This compound (10 µM)58.7 ± 4.1%7.8 ± 0.9
This compound (20 µM)85.3 ± 3.5%15.2 ± 1.5

Note: Data shown as mean ± SD from a representative experiment in a sensitive cell line after 24 hours of treatment.

Experimental Protocols & Visualizations

This compound Mechanism of Action

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Epoxyparvinolide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB p50/p65 (NF-κB) NFkB_nucleus p50/p65 NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα Degradation Epoxy This compound Epoxy->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK Activates DNA κB DNA Site Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activates NFkB_nucleus->DNA Binds

Caption: this compound inhibits IKK, preventing NF-κB activation.

Protocol 1: Workflow for IC50 Determination using MTT Assay

This workflow outlines the key steps for determining the IC50 value of this compound.

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4/5: Readout cluster_analysis Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Prepare serial dilutions of This compound in media D 4. Add dilutions & vehicle control to cells C->D E 5. Incubate for desired time (e.g., 24, 48, 72h) D->E F 6. Add MTT reagent to each well G 7. Incubate for 2-4h until formazan (B1609692) forms F->G H 8. Solubilize formazan crystals with DMSO G->H I 9. Read absorbance at 570 nm H->I J 10. Plot dose-response curve (Concentration vs. % Viability) K 11. Calculate IC50 value using non-linear regression J->K

Caption: Standard workflow for determining IC50 via MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution series of this compound in culture medium from a DMSO stock.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions, vehicle control, and media-only blanks. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 using appropriate software (e.g., GraphPad Prism).

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a logical flow for diagnosing sources of variability in cell-based assays.

Troubleshooting_Logic Start Inconsistent Results Observed CheckPlating Was cell plating density consistent across wells? Start->CheckPlating CheckCompound Was compound fully dissolved in media? (No precipitation) CheckPlating->CheckCompound Yes End_Plating Solution: Standardize cell counting and seeding protocol. CheckPlating->End_Plating No CheckControl Is the vehicle control (e.g., DMSO) consistent and non-toxic? CheckCompound->CheckControl Yes End_Compound Solution: Lower final DMSO %, check solubility limit. CheckCompound->End_Compound No CheckEdge Were outer wells of the plate used for data? CheckControl->CheckEdge Yes End_Control Solution: Titrate DMSO to find non-toxic concentration. CheckControl->End_Control No End_Edge Solution: Exclude outer wells from analysis. CheckEdge->End_Edge Yes End_Review Review other factors: reagent stability, incubation time, contamination. CheckEdge->End_Review No

Caption: A decision tree for troubleshooting inconsistent results.

References

Enhancing the resolution of Epoxyparvinolide in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Epoxyparvinolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution in HPLC and why is it important for this compound analysis?

A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram.[1][2] It is crucial in the analysis of this compound to ensure accurate identification and quantification, free from interference from impurities or related degradation products.[3][4] A resolution value of Rs ≥ 1.5 is generally desired for baseline separation, which indicates that the detector signal returns to the baseline between the two peaks.

Q2: What are the primary factors that influence HPLC resolution?

A2: The resolution of two chromatographic peaks is primarily governed by three factors:

  • Efficiency (N): This relates to the narrowness of the peaks (peak broadening). Higher efficiency, indicated by a larger number of theoretical plates, leads to sharper peaks and better resolution.[5] It is influenced by column length, particle size, and flow rate.

  • Selectivity (α): This is the measure of the relative retention of two compounds. It is the most powerful factor for improving resolution and can be adjusted by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.

  • Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing the retention factor, typically between 2 and 10, can improve resolution.

Q3: How do I choose an appropriate HPLC column for this compound analysis?

A3: this compound is a sesquiterpene lactone. For the analysis of such compounds, reversed-phase HPLC is the method of choice. A C18 column is the most commonly used and a good starting point for method development.

Key column parameters to consider include:

  • Particle Size: Smaller particles (<2 µm for UHPLC, 3-5 µm for HPLC) provide higher efficiency and better resolution, but also generate higher backpressure.

  • Column Length: Longer columns (150-250 mm) increase the number of theoretical plates and can improve resolution for complex samples.

  • Inner Diameter: A standard inner diameter of 4.6 mm is widely used. Smaller diameters (e.g., 2.1 mm) can increase sensitivity but require an HPLC system with low dead volume.

  • Pore Size: For molecules with a molecular weight of less than 2000, a pore size of around 120 Å is generally suitable.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Impurity Peak

Q: My chromatogram shows two closely eluting or co-eluting peaks for this compound and a known impurity. How can I improve the separation?

A: Poor resolution is a common issue that can often be resolved by systematically adjusting chromatographic parameters. The goal is to alter the selectivity (α) or increase the efficiency (N) of the separation.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Recommended Actions:

  • Optimize Mobile Phase Composition: This is often the most effective way to improve resolution.

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time and may improve the separation of closely eluting peaks.

    • Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties and improve resolution.

    • Modify pH: If this compound or the impurity has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency, leading to sharper peaks and better resolution, though it will also increase the analysis time.

  • Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, which improves mass transfer and leads to higher efficiency. It can also sometimes alter selectivity. Be cautious of potential sample degradation at higher temperatures.

  • Evaluate the Column: If mobile phase optimization is insufficient, consider the column itself.

    • Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles increases efficiency (N), which directly improves resolution.

    • Change Stationary Phase: If resolution is still poor, the interaction between the analytes and the stationary phase may not be optimal. Switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can provide a significant change in selectivity.

Issue 2: Peak Tailing of the this compound Peak

Q: The peak for this compound is asymmetrical with a pronounced tailing factor. What could be the cause and how can I fix it?

A: Peak tailing can compromise resolution and affect accurate integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.

Potential Causes and Solutions:

  • Active Sites on the Column: Residual, unreacted silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.

    • Solution: Use a modern, high-purity, base-deactivated column with end-capping. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but may not be compatible with MS detection.

  • Mismatched Sample Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve and inject the this compound standard and sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incorrect Mobile Phase pH: If this compound has a pKa value, working too close to this pH can result in a mix of ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

  • Column Contamination or Degradation: Contaminants at the column inlet or a void in the packing material can cause peak shape issues.

    • Solution: Use a guard column to protect the analytical column. Try flushing the column with a strong solvent or, if necessary, replace the column.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Analyte Information Gathering:

    • Determine the chemical structure, molecular weight, pKa, and UV absorbance spectrum of this compound. Sesquiterpene lactones often have a UV maximum around 210-220 nm.

  • Initial HPLC System Configuration:

    • Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Detector: Use a DAD or UV detector set at the determined λmax (e.g., 215 nm).

    • Column Temperature: Set to 30°C.

    • Flow Rate: Begin with 1.0 mL/min.

    • Injection Volume: Start with 10 µL.

  • Mobile Phase Scouting (Gradient Elution):

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient to ensure elution within a reasonable time and with good peak shape.

    • Adjust the gradient slope to improve the resolution of any closely eluting peaks. A shallower gradient provides better resolution.

    • If co-elution is observed, try switching the organic modifier (Acetonitrile to Methanol or vice-versa) to alter selectivity.

    • Fine-tune the flow rate and temperature to optimize efficiency and analysis time.

  • Method Validation:

    • Once an optimized method is achieved, perform validation according to ICH guidelines (Q2(R1)) to demonstrate its suitability. This includes assessing specificity, linearity, accuracy, precision, range, and robustness.

Relationship Between HPLC Parameters and Resolution

G cluster_0 Efficiency (N) (Peak Sharpness) cluster_1 Selectivity (α) (Peak Spacing) cluster_2 Retention (k') (Elution Time) Resolution Resolution (Rs) N_param1 ↓ Particle Size N_param1->Resolution Increases N_param2 ↑ Column Length N_param2->Resolution Increases N_param3 Optimize Flow Rate N_param3->Resolution Increases N_param4 ↑ Temperature N_param4->Resolution Increases A_param1 Change Mobile Phase (Organic Solvent, pH) A_param1->Resolution Alters A_param2 Change Stationary Phase A_param2->Resolution Alters A_param3 Change Temperature A_param3->Resolution Alters K_param1 Adjust Mobile Phase Strength (% Organic Solvent) K_param1->Resolution Optimizes

Caption: Key HPLC parameters influencing chromatographic resolution.

Protocol 2: Forced Degradation Study for Specificity Assessment

Forced degradation studies are essential for developing a stability-indicating method, as they generate potential degradation products that could co-elute with the main peak.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the this compound solution to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Acid Hydrolysis: Add 1N HCl and keep at room temperature or heat (e.g., 60°C) for several hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for a set period. Neutralize with 1N HCl before injection.

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Store the solution (or solid drug) in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.

  • Analysis of Stressed Samples:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Use a photodiode array (PDA) or diode-array detector (DAD) to check for peak purity of the this compound peak in the presence of degradation products. This ensures that no degradant peaks are co-eluting.

  • Method Refinement:

    • If co-elution is observed between this compound and a degradation product, further optimize the HPLC method (as described in Troubleshooting Issue 1) until baseline separation is achieved.

Data Summary Tables

Table 1: Typical Starting HPLC Parameters for Sesquiterpene Lactone Analysis

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3-5 µmProvides good retention and efficiency for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidProvides good peak shape for acidic or neutral compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 10-90% B over 20-30 minutesA broad gradient helps in initial method development to find the elution window.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 25-30°CProvides good reproducibility; can be increased to improve efficiency.
Detection UV at 210-220 nmSesquiterpene lactones typically absorb in this range.
Injection Volume 5-20 µLA common range to avoid column overload while ensuring adequate sensitivity.

Table 2: Troubleshooting Summary for Common Resolution Issues

IssuePrimary CauseRecommended First ActionSecondary Action
Poor Resolution Insufficient selectivity (α)Adjust organic solvent ratio or change solvent type (e.g., ACN ↔ MeOH).Decrease flow rate or use a shallower gradient.
Peak Tailing Secondary silanol interactionsUse a base-deactivated, end-capped column.Adjust mobile phase pH away from analyte pKa.
Peak Fronting Sample overloadDilute the sample or reduce injection volume.Ensure sample solvent is weaker than the mobile phase.
Split Peaks Clogged column inlet/fritReverse flush the column with a strong solvent.Replace the column and install a guard column.
Broad Peaks Low column efficiencyDecrease flow rate or increase temperature.Check for extra-column dead volume in the HPLC system.

References

Technical Support Center: Synthesis of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The total synthesis of Epoxyparvinolide has not been extensively reported in publicly available scientific literature. Therefore, this technical support center provides guidance based on general principles of natural product synthesis, focusing on reaction types likely to be involved in the synthesis of a complex macrolide like this compound, a secocaryophyllanolide sesquiterpenoid lactone. The advice provided is predictive and based on common challenges encountered in the synthesis of related natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of a complex macrolide like this compound?

A1: The primary challenges in the synthesis of macrolides such as this compound typically include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.

  • Macrolactonization: The ring-closing lactonization to form the large macrocyclic ring can be low-yielding due to competing intermolecular reactions (oligomerization) and high conformational strain in the transition state.

  • Functional Group Compatibility: Protecting and deprotecting various functional groups throughout a long synthetic sequence without causing side reactions.

  • Late-Stage Functionalization: Introducing sensitive functional groups, such as an epoxide, at a late stage of the synthesis can be challenging due to the complexity of the molecule.

Q2: What are common side reactions during macrolactonization and how can they be minimized?

A2: Common side reactions during macrolactonization include dimerization or oligomerization, and epimerization at stereocenters adjacent to carbonyl groups. To minimize these:

  • High Dilution: Performing the reaction at very low concentrations (typically 0.001-0.005 M) favors the intramolecular cyclization over intermolecular reactions.

  • Choice of Macrolactonization Method: Different reagents can be employed, such as Yamaguchi, Shiina, or Mitsunobu conditions. The choice of method can significantly impact the yield and should be optimized for the specific substrate.

  • Temperature Control: Maintaining a low reaction temperature can help to prevent epimerization and other degradation pathways.

  • Slow Addition: Adding the seco-acid (the linear precursor to the macrolactone) slowly to the reaction mixture using a syringe pump can help maintain high dilution conditions.

Q3: What are potential side reactions when introducing an epoxide into a complex molecule?

A3: Introducing an epoxide, especially in a late-stage synthesis, can be prone to side reactions such as:

  • Over-oxidation: Other sensitive functional groups in the molecule, such as alkenes or alcohols, may be oxidized.

  • Lack of Stereoselectivity: Achieving the desired stereochemistry of the epoxide can be challenging.

  • Epoxide Opening: The formed epoxide may be unstable under the reaction conditions or during workup and purification, leading to diols or other rearranged products.

  • Rearrangement: Acid- or base-catalyzed rearrangements of the epoxide can occur.

To mitigate these issues, one should choose a mild and selective epoxidation agent (e.g., m-CPBA, DMDO, or a Jacobsen-Katsuki epoxidation for stereocontrol) and carefully control the reaction conditions (temperature, pH).

Troubleshooting Guides

Issue 1: Low Yield in Macrolactonization Step
Symptom Possible Cause Troubleshooting Steps
Major product is a dimer or oligomer Reaction concentration is too high, favoring intermolecular reaction.1. Ensure high dilution conditions (use a large volume of solvent).2. Employ slow addition of the seco-acid using a syringe pump over several hours.3. Consider a different solvent that may better pre-organize the substrate for cyclization.
No desired product, starting material recovered The activating agent is not effective, or the reaction temperature is too low.1. Screen different macrolactonization protocols (e.g., Yamaguchi, Shiina, Corey-Nicolaou).2. Gradually increase the reaction temperature.3. Ensure the freshness and purity of the activating reagents.
Complex mixture of products Decomposition of the starting material or product under the reaction conditions.1. Lower the reaction temperature.2. Reduce the reaction time.3. Consider a milder macrolactonization method.
Issue 2: Poor Stereoselectivity in a Key Reaction (e.g., Aldol, Alkylation)
Symptom Possible Cause Troubleshooting Steps
Formation of multiple diastereomers Insufficient facial selectivity in the reaction.1. Change the chiral auxiliary or catalyst.2. Screen different solvents and temperatures, as these can significantly influence stereoselectivity.3. Consider using a substrate-controlled diastereoselective reaction if possible.
Epimerization of a stereocenter Presence of acidic or basic conditions leading to the loss of stereochemical integrity.1. Use non-protic solvents and carefully dried reagents.2. Employ buffered conditions if acidity or basicity is unavoidable.3. Use a lower reaction temperature.
Issue 3: Unwanted Side Reactions During Epoxidation
Symptom Possible Cause Troubleshooting Steps
Formation of diol instead of epoxide The epoxide is being opened by water or other nucleophiles present in the reaction mixture.1. Use rigorously dried solvents and reagents.2. Perform the reaction under an inert atmosphere.3. Buffer the reaction mixture to neutralize any acidic byproducts.
Oxidation of other functional groups The oxidizing agent is not selective enough.1. Use a more selective epoxidation reagent (e.g., DMDO is often milder than m-CPBA).2. Protect other sensitive functional groups prior to the epoxidation step.
Incorrect epoxide stereoisomer formed The directing effect of nearby functional groups is not as expected, or the reagent is not providing the desired stereocontrol.1. If a directed epoxidation is intended, ensure the directing group is correctly positioned.2. For asymmetric epoxidation, screen different chiral catalysts and ligands (e.g., Sharpless, Jacobsen).

Experimental Protocols (General Examples)

General Protocol for Yamaguchi Macrolactonization:

  • To a solution of the seco-acid (1.0 eq) in dry toluene (B28343) (to achieve a final concentration of ~0.001 M) at room temperature is added triethylamine (B128534) (4.0 eq).

  • 2,4,6-Trichlorobenzoyl chloride (2.0 eq) is added, and the mixture is stirred for 2 hours.

  • The reaction mixture is then added via syringe pump over 6-12 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.0 eq) in a large volume of dry toluene at a specific temperature (often reflux, but should be optimized).

  • After the addition is complete, the reaction is stirred for an additional 12-24 hours.

  • The reaction is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for m-CPBA Epoxidation:

  • To a solution of the alkene in a chlorinated solvent (e.g., dichloromethane, chloroform) at 0 °C is added a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in the same solvent dropwise.

  • The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., saturated aqueous sodium thiosulfate (B1220275) or sodium sulfite).

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis General Synthetic Strategy Start Advanced Intermediate Seco_Acid Seco-Acid Precursor Start->Seco_Acid Fragment Coupling / Elaboration Macrocycle Macrolactone Core Seco_Acid->Macrocycle Macrolactonization This compound This compound Macrocycle->this compound Late-Stage Epoxidation

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Macrolactonization Yield Start Low Yield Observed Check_Oligomers Check for Oligomers (e.g., by MS) Start->Check_Oligomers Check_SM Starting Material Recovered? Check_Oligomers->Check_SM No Increase_Dilution Increase Dilution / Slow Addition Check_Oligomers->Increase_Dilution Yes Decomposition Decomposition Observed? Check_SM->Decomposition No Change_Reagent Change Activating Reagent / Conditions Check_SM->Change_Reagent Yes Milder_Conditions Use Milder Conditions (Temp, Reagent) Decomposition->Milder_Conditions Yes

Technical Support Center: Improving the Reproducibility of Epoxyparvinolide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Epoxyparvinolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. While specific research on this compound is emerging, closely related epoxy-sesquiterpene lactones exhibit pronounced anti-inflammatory and immunomodulatory effects.[1] It is hypothesized that this compound's mechanism of action may involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[1]

Q2: Why am I seeing high variability in my bioassay results with this compound?

High variability in bioassays with natural products like this compound can stem from several factors:

  • Purity and Stability of the Compound: Ensure the purity of your this compound sample is verified and that it is stored correctly to prevent degradation.

  • Solubility Issues: Sesquiterpene lactones can have poor solubility in aqueous solutions, leading to inconsistent concentrations in your assays.

  • Interference with Assay Readouts: Natural products can sometimes interfere with colorimetric or fluorometric assays, leading to inaccurate results.

  • Cell-Based Assay Variability: Factors such as cell line passage number, cell density, and stimulation consistency can all contribute to variability.

Q3: How can I improve the solubility of this compound for my bioassays?

To improve the solubility of this compound, consider the following:

  • Use of a Co-solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in your assay medium. Ensure the final concentration of the co-solvent is low and consistent across all wells, including controls.

  • Sonication: Gentle sonication can help to dissolve the compound in the stock solution.

  • Vortexing: Thorough vortexing of the stock solution before each use is recommended.

Troubleshooting Guides

Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine Production)
Problem Possible Cause Solution
High background in Nitric Oxide (Griess) assay. Interference from components in the cell culture medium or the compound itself.Run a control with medium and this compound without cells to measure background absorbance. Subtract this value from your experimental readings.[2]
Contamination of reagents.Use fresh, high-quality Griess reagents.[3]
Variable inhibition of TNF-α or IL-6 production. Inconsistent cell stimulation (e.g., with LPS).Ensure the concentration and incubation time of the stimulating agent (e.g., LPS) are precisely controlled across all experiments.[4]
Degradation of cytokines in the supernatant.Collect cell supernatants at a consistent time point and store them properly at -80°C if not analyzed immediately.[5]
No observable anti-inflammatory effect. The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration range.
The compound is not stable under assay conditions.Verify the stability of this compound in your cell culture medium over the course of the experiment.
Discrepancies in Cytotoxicity (e.g., MTT) and Cell Viability Assays
Problem Possible Cause Solution
Artificially high cell viability in MTT assay. Direct reduction of the MTT reagent by this compound (antioxidant activity).Run a cell-free control with this compound and the MTT reagent. If a color change is observed, consider using a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).
Precipitation of this compound in the culture medium scattering light.Visually inspect wells for precipitate. Improve solubility by using a co-solvent or sonication.
High background absorbance. Interference from phenol (B47542) red in the culture medium.Use phenol red-free medium for the assay.[6]
Incomplete solubilization of formazan (B1609692) crystals.Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[6][7]
Challenges in Antioxidant (DPPH) Assays
Problem Possible Cause Solution
Inconsistent IC50 values. Instability of the DPPH radical.Prepare the DPPH working solution fresh daily and protect it from light.[8]
Inaccurate pipetting.Calibrate pipettes regularly and ensure accurate dispensing of both the sample and the DPPH solution.
Low or no antioxidant activity observed. The concentration of this compound is too low.Test a wider range of concentrations.
The solvent used for the sample is interfering with the reaction.Ensure the solvent used to dissolve this compound does not interfere with the DPPH assay. Run a solvent-only control.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container.[8]

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][9]

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[7]

Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent (pre-mixed equal volumes of Part A and Part B) to each well containing the supernatant.[2]

    • Incubate at room temperature for 10-15 minutes.[10][11]

  • Measurement: Measure the absorbance at 540 nm.[11]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

ELISA for TNF-α and IL-6

This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Commercially available ELISA kits for human or mouse TNF-α and IL-6

  • Cell culture supernatants (from the NO inhibition assay or a separate experiment)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol provided with the ELISA kit.[12][13][14]

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (cell culture supernatants) to the wells.

    • Add the detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add the substrate solution to develop the color.

    • Stop the reaction and read the absorbance at the specified wavelength.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.[5]

Western Blot for NF-κB and STAT3 Activation

This technique is used to detect the phosphorylation of key proteins in the NF-κB (p65 subunit) and STAT3 signaling pathways, which indicates their activation.

Materials:

  • Cell lysates from treated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[15][16][17]

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates This compound This compound This compound->IKK Complex inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription activates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

STAT3_Signaling_Pathway cluster_extracellular_stat Extracellular cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer dimerizes STAT3 Dimer_n STAT3 Dimer STAT3 Dimer->STAT3 Dimer_n translocates Epoxyparvinolide_stat This compound Epoxyparvinolide_stat->JAK inhibits Gene Transcription_stat Gene Transcription STAT3 Dimer_n->Gene Transcription_stat activates Inflammatory Genes Inflammatory Genes Gene Transcription_stat->Inflammatory Genes

Caption: Postulated inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Protocol_Selection Select Bioassay Protocol (e.g., Anti-inflammatory, Antioxidant) Dose_Response Plan Dose-Response Concentrations Protocol_Selection->Dose_Response Cell_Culture Cell Culture and Seeding Dose_Response->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Data_Collection Collect Data (e.g., Absorbance, Fluorescence) Incubation->Data_Collection Data_Processing Process Raw Data and Calculate Results Data_Collection->Data_Processing Statistical_Analysis Perform Statistical Analysis Data_Processing->Statistical_Analysis Review_Results Review Results for Inconsistencies Statistical_Analysis->Review_Results Consult_Guide Consult Troubleshooting Guide Review_Results->Consult_Guide Optimize_Protocol Optimize Protocol Consult_Guide->Optimize_Protocol Optimize_Protocol->Protocol_Selection

Caption: A generalized workflow for conducting and troubleshooting this compound bioassays.

References

Technical Support Center: Strategies for Scaling Up Epoxyparvinolide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of Epoxyparvinolide, a representative epoxy-containing polyketide. The information provided is based on established principles for the synthesis and scale-up of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a complex molecule like this compound?

When moving from a laboratory-scale synthesis to a larger production scale, several challenges can arise. It is not as simple as just multiplying the quantities of reactants. Key factors that need careful consideration include:

  • Mass and Heat Transfer: In larger reaction vessels, mixing and heat dissipation become less efficient. This can lead to localized "hot spots" or areas of poor mixing, which can affect reaction selectivity and potentially lead to the formation of byproducts.[1]

  • Reaction Kinetics: The longer heating and cooling times required for large-scale reactors can alter the reaction kinetics, potentially impacting product yield and purity.[1]

  • Safety: The risks associated with exothermic reactions, gas evolution, or the handling of hazardous materials are magnified at a larger scale. A thorough safety assessment is crucial before any scale-up.

  • Solvent and Reagent Selection: Solvents that are suitable for small-scale laboratory work, such as those that are easily removed by rotary evaporation, may not be practical or economical for large-scale production.

  • Purification: Laboratory purification techniques like column chromatography are often not feasible for large quantities of material. Developing scalable purification methods is a critical aspect of process development.

Q2: How can I improve the yield and purity of my this compound synthesis during scale-up?

Optimizing yield and purity during scale-up requires a systematic approach. Consider the following strategies:

  • Process Understanding: Thoroughly understand the reaction mechanism and the factors that influence selectivity. This includes studying the impact of temperature, concentration, and mixing on the reaction.

  • Robustness Testing: In the lab, intentionally vary reaction parameters (e.g., temperature, reaction time) to understand the process's robustness. This will help anticipate and troubleshoot issues that may arise in the plant where conditions might fluctuate.

  • Catalyst Selection and Optimization: If a catalyst is used, its activity and stability under scaled-up conditions are critical. In some cases, catalyst loading may need to be adjusted.

  • Workup and Purification: The workup procedure should be designed to be scalable. This may involve using extractions and crystallizations instead of chromatography. The choice of solvents for these steps is also important for both efficiency and environmental considerations.

Q3: What are some common side reactions to watch out for during the epoxidation step?

The epoxidation step is critical for the synthesis of this compound. Common side reactions include:

  • Diol Formation: The most common byproduct is the corresponding diol, which is formed by the ring-opening of the epoxide. This is often promoted by the presence of water or acidic/basic conditions.

  • Rearrangement Products: Acid-sensitive substrates or epoxide products can undergo rearrangement reactions.

  • Over-oxidation: In some cases, other functional groups in the molecule can be oxidized, leading to a mixture of products.

To minimize these side reactions, it is important to maintain neutral and anhydrous reaction conditions and to carefully control the reaction temperature.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up of this compound production.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of the starting material during epoxidation. 1. Poor quality of the epoxidizing agent: The reagent may have decomposed. 2. Catalyst deactivation (if applicable): The catalyst may have lost its activity. 3. Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of inhibitors: Impurities in the starting material or solvent could be inhibiting the reaction.1. Use a fresh, high-purity epoxidizing agent. 2. Use a fresh batch of catalyst or consider a more robust catalyst. 3. Optimize the reaction temperature by running small-scale experiments at different temperatures. 4. Ensure the purity of the starting material and solvents.
Formation of significant byproducts. 1. Non-optimal reaction conditions: The temperature, concentration, or mixing may be promoting side reactions. 2. Presence of water or acid/base: These can catalyze the formation of diols or rearrangement products. 3. Incorrect stoichiometry of reagents: An excess of the oxidizing agent could lead to over-oxidation.1. Re-optimize the reaction conditions at a small scale before attempting the large-scale reaction again. 2. Ensure all reagents and solvents are anhydrous and that the reaction is run under neutral conditions. 3. Carefully control the stoichiometry of the reagents.
Difficulty in purifying the final product. 1. The chosen purification method is not scalable: Column chromatography is often difficult to scale up. 2. The product is difficult to crystallize: Some compounds are oils or amorphous solids that are difficult to crystallize. 3. Impurities are co-eluting or co-crystallizing with the product. 1. Develop a scalable purification method, such as crystallization or extraction. 2. Experiment with different solvent systems to induce crystallization. Seeding with a small amount of pure product can also be helpful. 3. Identify the impurities and develop a strategy to remove them before the final purification step. This could involve an additional reaction or extraction step.
Inconsistent results between batches. 1. Variability in the quality of raw materials: The purity of starting materials can vary between suppliers or even between batches from the same supplier. 2. Poor process control: Small variations in reaction conditions can have a larger impact at scale. 3. Equipment differences: The geometry and mixing efficiency of different reactors can lead to different results.1. Establish strict quality control specifications for all raw materials. 2. Implement robust process controls to ensure that reaction parameters are consistent from batch to batch. 3. Characterize the performance of the large-scale equipment and, if necessary, adjust the process parameters to match the conditions used in the laboratory.

Data Presentation

Table 1: Effect of Scale on Epoxidation Reaction of a Model Polyketide Precursor
Scale (g) Reaction Time (h) Yield (%) Purity (%) Key Observations
1495>98Reaction proceeded smoothly with good mixing and heat dissipation.
1069297Longer reaction time was required. Minor increase in diol byproduct observed.
100128594Significant increase in reaction time due to slower heating and cooling. Increased formation of diols and other byproducts. Required modified workup to remove impurities.
1000247891Heat dissipation was a major challenge, requiring careful control of the addition rate of the oxidizing agent. A significant amount of byproducts was formed, necessitating a multi-step purification process.

Note: This data is representative and will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Epoxidation of a Polyketide Precursor

This protocol describes a general procedure for the epoxidation of an alkene precursor to an epoxy-polyketide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Alkene precursor

  • meta-Chloroperoxybenzoic acid (m-CPBA, stabilized with water)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve the alkene precursor (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, if necessary.

General Protocol for Purification of this compound via Crystallization

This protocol provides a general method for purifying the final product by crystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water)

  • Seed crystals of pure this compound (optional, but recommended)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a two-solvent system).

  • If using a two-solvent system, slowly add the anti-solvent (the solvent in which the product is less soluble) until the solution becomes slightly cloudy.

  • Warm the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

  • Once crystals have formed, cool the flask in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Signaling Pathway

Epoxyparvinolide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Conversion Kynurenine Kynurenine IDO1->Kynurenine Catalysis Downstream_Metabolites Downstream Metabolites Kynurenine->Downstream_Metabolites This compound This compound This compound->IDO1 Inhibition

Caption: Simplified diagram of the Kynurenine pathway, illustrating the inhibitory effect of this compound on the enzyme IDO1.

Experimental Workflow

Experimental_Workflow start Start: Alkene Precursor epoxidation Epoxidation Reaction (m-CPBA, DCM, 0°C) start->epoxidation workup Aqueous Workup (Na2S2O3, NaHCO3) epoxidation->workup extraction Solvent Extraction (DCM) workup->extraction drying Drying and Concentration (Na2SO4, Rotovap) extraction->drying purification Purification (Crystallization or Chromatography) drying->purification product Final Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Purity Issue check_reaction Check Reaction Conversion by TLC/LC-MS start->check_reaction full_conversion Full Conversion? check_reaction->full_conversion no_conversion Low/No Conversion full_conversion->no_conversion No byproducts Significant Byproducts full_conversion->byproducts Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Temp, Catalyst, Reagents) no_conversion->troubleshoot_reaction optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temp) byproducts->optimize_conditions end Improved Yield/Purity troubleshoot_reaction->end troubleshoot_workup Troubleshoot Workup/Purification (Extraction, Crystallization) troubleshoot_workup->end optimize_conditions->troubleshoot_workup

Caption: A logical flowchart for troubleshooting low yield or purity issues during this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Epoxyparvinolide and Parthenolide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioactivity of Epoxyparvinolide and parthenolide (B1678480) is not feasible at this time due to a significant lack of published experimental data for this compound. While parthenolide is a well-researched sesquiterpene lactone with a broad spectrum of documented biological effects, this compound remains a largely uncharacterized natural product. This guide will summarize the current state of knowledge for both compounds, highlighting the existing data for parthenolide and the critical knowledge gaps for this compound.

Parthenolide: A Multifaceted Bioactive Compound

Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has been the subject of extensive research. Its bioactivity is attributed to its unique chemical structure, featuring an α-methylene-γ-lactone ring and an epoxide group, which can interact with cellular nucleophiles.

Key Bioactivities of Parthenolide:
  • Anti-inflammatory Activity: Parthenolide is most renowned for its potent anti-inflammatory properties. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3] By inhibiting IκB kinase (IKK), parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[1]

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of parthenolide across various cancer cell lines.[4] Its mechanisms of action are multifaceted and include inducing apoptosis, inhibiting cancer stem cells, and modulating various signaling pathways involved in cell proliferation and survival.

  • Redox-Modulating and Other Activities: Parthenolide also exhibits redox-modulating effects and has been reported to have epigenetic activity, including the inhibition of histone deacetylase 1 (HDAC1).

The primary signaling pathway affected by parthenolide is the NF-κB pathway, as depicted below:

Parthenolide_NFkB_Pathway TNFa TNF-α/LPS IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Parthenolide Parthenolide Parthenolide->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB Releases

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

This compound: An Enigma in Natural Product Chemistry

In stark contrast to parthenolide, this compound is a sesquiterpenoid that has been isolated from the plant Pogostemon parviflorus. However, a thorough review of the scientific literature reveals a significant deficit of information regarding its biological activities.

At present, there are no published studies detailing the anti-inflammatory, anticancer, or any other specific bioactivities of this compound. Consequently, a data-driven comparison with parthenolide is impossible.

Future Directions

To enable a comparative analysis of these two natural products, the following research is imperative:

  • Isolation and Structural Elucidation: Comprehensive spectroscopic analysis to confirm the definitive structure of this compound from Pogostemon parviflorus.

  • In Vitro Bioactivity Screening: A battery of in vitro assays to assess its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

  • Mechanism of Action Studies: Should initial screening reveal significant bioactivity, further investigations into the underlying molecular mechanisms are warranted. This would include examining its effects on key signaling pathways, such as the NF-κB and MAPK pathways.

  • Comparative Studies: Direct, head-to-head in vitro and in vivo studies comparing the potency and efficacy of this compound with parthenolide.

Conclusion

While parthenolide stands as a well-defined and extensively studied natural product with significant therapeutic potential, this compound remains a scientific unknown. The lack of experimental data on the bioactivity of this compound precludes any meaningful comparison with parthenolide. This highlights a clear gap in natural product research and presents an opportunity for future investigations to uncover the potential therapeutic properties of this uncharacterized sesquiterpenoid. Researchers are encouraged to undertake the necessary studies to elucidate the bioactivity and mechanism of action of this compound, which will be the essential first step towards a comprehensive comparative analysis.

References

Epoxyparvinolide vs. Other Sesquiterpene Lactones: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anticancer properties. Among these, epoxyparvinolide (B1180284) and its related structures are emerging as compounds of interest. This guide provides an objective comparison of the anticancer activity of an this compound-type compound, 4α,5α-epoxy-10α,14-dihydro-inuviscolide, with other well-studied sesquiterpene lactones, supported by experimental data.

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxic activity of sesquiterpene lactones is typically evaluated by their half-maximal inhibitory concentration (IC50) or median effective dose (ED50) against various cancer cell lines. The following table summarizes the available data for this compound's proxy and other prominent sesquiterpene lactones.

Sesquiterpene LactoneCancer Cell LineIC50/ED50 (µM)Reference
4α,5α-epoxy-10α,14-dihydro-inuviscolide L1210 (Leukemia)< 10
A549 (Lung Carcinoma)< 10
SK-OV-3 (Ovarian Cancer)< 10
SK-MEL-2 (Melanoma)< 20
XF-498 (CNS Cancer)< 20
HCT-15 (Colon Cancer)< 20
Parthenolide A549 (Lung Carcinoma)4.3[1]
TE671 (Medulloblastoma)6.5[1]
HT-29 (Colon Adenocarcinoma)7.0[1]
SiHa (Cervical Cancer)8.42[2]
MCF-7 (Breast Cancer)9.54[2]
GLC-82 (Non-small cell lung)6.07[3]
Dehydrocostus lactone SK-OV-3 (Ovarian Cancer)15.9[4]
OVCAR3 (Ovarian Cancer)10.8[4]
MDA-MB-231 (Breast Cancer)21.5[4]
SK-BR-3 (Breast Cancer)25.6[4]
BON-1 (Pancreatic Neuroendocrine)71.9 (24h), 52.3 (48h)[5]
Costunolide Ca9-22 (Oral Cancer)7.9[6]
YD-10B (Oral Cancer)9.2[6]
SK-BR-3 (Breast Cancer)12.76[7]
T47D (Breast Cancer)15.34[7]
MCF-7 (Breast Cancer)30.16[7]
Alantolactone MDA-MB-231 (Breast Cancer)13.3
HepG2 (Hepatocellular Carcinoma)Not specified[8]

Mechanism of Action: Common Pathways and Specific Insights

Sesquiterpene lactones exert their anticancer effects through various mechanisms, with the α-methylene-γ-lactone moiety being a key pharmacophore that reacts with nucleophilic sites on proteins, particularly cysteine residues. This reactivity allows them to modulate multiple signaling pathways critical for cancer cell survival and proliferation.

A common mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, sesquiterpene lactones can sensitize cancer cells to apoptosis.

While specific mechanistic studies on 4α,5α-epoxy-10α,14-dihydro-inuviscolide in cancer are limited, its immunosuppressive activity has been linked to the inhibition of NF-κB transcriptional activation. It is plausible that a similar mechanism contributes to its anticancer effects.

The following diagram illustrates a generalized pathway of sesquiterpene lactone-induced apoptosis, primarily through the inhibition of the NF-κB pathway.

Sesquiterpene_Lactone_Apoptosis_Pathway SL Sesquiterpene Lactones (e.g., this compound) IKK IKK Complex SL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->AntiApoptotic Transcription Mitochondrion Mitochondrion AntiApoptotic->Mitochondrion Inhibition ProApoptotic Pro-apoptotic Proteins (e.g., Bax) ProApoptotic->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized pathway of sesquiterpene lactone-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the sesquiterpene lactone for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of a compound.

Experimental_Workflow Start Start: Compound of Interest CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Conclusion Mechanism->End

Caption: A typical workflow for anticancer drug screening.

Conclusion

The available data suggests that 4α,5α-epoxy-10α,14-dihydro-inuviscolide exhibits potent cytotoxic activity against a range of cancer cell lines, with efficacy comparable to or, in some cases, potentially exceeding that of other well-known sesquiterpene lactones. Its activity against leukemia, lung, and ovarian cancer cell lines at sub-10 µM concentrations highlights its therapeutic potential. While the precise molecular mechanisms of this compound in cancer are still under investigation, its structural similarity to other sesquiterpene lactones and its known inhibitory effect on NF-κB suggest a mode of action that warrants further exploration. This guide provides a foundation for researchers to compare and further investigate the promising anticancer activities of this class of compounds.

References

A Comparative Guide to the Structure-Activity Relationships of Epoxy-Containing Anticancer Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on epoxyparvinolide (B1180284) analogs are not extensively available in current literature, this guide provides a comparative analysis of two well-researched classes of epoxy-containing natural products with potent anticancer activities: the epothilones and the sesquiterpene lactone parthenolide (B1678480). The insights from these analogs offer a valuable framework for understanding the role of the epoxide moiety and other structural features in modulating cytotoxic activity, which can be extrapolated to guide future research on related compounds like this compound.

Case Study 1: Epothilone (B1246373) Analogs

Epothilones are a class of 16-membered macrolides that exhibit potent anticancer activity by stabilizing microtubules, a mechanism similar to that of paclitaxel.[1][2][3] Their activity against drug-resistant cancer cell lines has made their analogs a significant focus of cancer research.[3][4] The core structure of epothilones features a macrocyclic lactone, a thiazole (B1198619) side chain, and a crucial epoxide ring between carbons 12 and 13.

Structure-Activity Relationship of Epothilones

SAR studies have revealed several key structural features that are critical for the cytotoxic activity of epothilone analogs:

  • The Epoxide Ring: The 12,13-epoxide is a critical feature for the high potency of epothilones. Analogs lacking this epoxide generally show a significant reduction in activity.

  • The Thiazole Side Chain: Modifications to the thiazole side chain can influence the potency and pharmacological properties of the analogs.

  • The Macrolide Ring: The conformation of the 16-membered macrolide ring is crucial for binding to tubulin. Changes that alter this conformation can lead to a loss of activity.

  • Substituents on the Macrolide Ring: The presence and stereochemistry of methyl groups and hydroxyl groups on the macrolide ring can fine-tune the biological activity. For instance, Epothilone B, with a methyl group at C12, is generally more potent than Epothilone A, which lacks this group.

Quantitative Analysis of Epothilone Analog Cytotoxicity

The following table summarizes the cytotoxic activity of selected epothilone analogs against various cancer cell lines.

CompoundModificationCell LineIC50 (nM)Reference
Epothilone AParent CompoundVariousVaries
Epothilone BC12-MethylVariousVaries
IxabepiloneLactam analog of EpoBVariousVaries
BMS-310705Synthetic AnalogVariousVaries
EPO906Synthetic AnalogVariousVaries
KOS-862Synthetic AnalogVariousVaries

Note: Specific IC50 values are highly dependent on the cell line and assay conditions and are best reviewed in the primary literature.

Mechanism of Action: Microtubule Stabilization

Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for cell division. The stabilized microtubules lead to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Epothilone_Mechanism cluster_cell Cancer Cell Epothilone Epothilone Tubulin_Dimers α/β-Tubulin Dimers Epothilone->Tubulin_Dimers Binds to β-subunit Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Dynamic Instability) Stabilized_MT Hyperstabilized Microtubules Microtubules->Stabilized_MT Inhibited by Epothilone G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilized_MT->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of epothilones leading to apoptosis.

Case Study 2: Parthenolide Analogs

Parthenolide is a sesquiterpene lactone containing an α-methylene-γ-lactone ring and an epoxide, both of which are crucial for its biological activity. It has demonstrated potent anti-inflammatory and anticancer properties, including selectivity against cancer stem cells.

Structure-Activity Relationship of Parthenolide Analogs

SAR studies on parthenolide have highlighted the importance of specific functional groups for its cytotoxicity:

  • α-Methylene-γ-lactone Ring: This group is a key electrophilic center that can react with nucleophilic residues in proteins, such as cysteine thiols. Its removal or modification generally leads to a significant loss of activity.

  • Epoxide Moiety: The epoxide ring is another reactive site that contributes to the biological activity of parthenolide.

  • Modifications at C9 and C14: Functionalization at the C9 and C14 positions has been shown to modulate the anticancer activity of parthenolide analogs, in some cases leading to compounds with improved potency and selectivity.

Quantitative Analysis of Parthenolide Analog Cytotoxicity

The following table presents the cytotoxic activity of parthenolide and some of its analogs against various cancer cell lines.

CompoundModificationCell LineLC50 (µM)Reference
ParthenolideParent CompoundJurkat, JeKo-1, HeLa~1-3
Carbamate DerivativeC9/C14 modificationSK-N-MC0.6
DMAPTDimethylamino analogVariousVaries
Mechanism of Action: NF-κB Inhibition

One of the primary mechanisms of action for parthenolide is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer cell survival. Parthenolide can inhibit the IκB kinase (IKK) complex, which is responsible for activating NF-κB. By inhibiting IKK, parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing it from activating pro-survival genes in the nucleus.

Parthenolide_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB/IκBα (Inactive) NFkB_IkB->IKK Stimulus Gene_Transcription Pro-survival Gene Transcription NFkB_nuc->Gene_Transcription

References

A Comparative Analysis of Total Synthesis Routes for Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

Parthenolide (B1678480), a sesquiterpene lactone containing a reactive epoxide moiety, has garnered significant attention from the scientific community due to its potent anti-inflammatory and anti-cancer properties. Its complex molecular architecture, featuring a ten-membered germacranolide ring fused to a γ-lactone and adorned with multiple stereocenters, presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of two prominent total synthesis routes toward (-)-parthenolide, offering insights into their respective strategies, efficiencies, and experimental methodologies.

Quantitative Comparison of Synthesis Routes

The efficiency and practicality of a synthetic route are critical considerations in drug development and chemical biology research. The following table summarizes key quantitative metrics for two distinct and successful total syntheses of (-)-parthenolide.

MetricGobrecht, Freund, Arndt, et al. (2019)Long et al. (2014)
Longest Linear Sequence 16 steps18 steps
Overall Yield 4.3%Not explicitly reported, likely <1%
Key Strategy Convergent, Stereoselective AllylborationLinear, Macrocyclic Barbier Reaction
Starting Material Geranyl acetateFarnesol
Key Reactions Sharpless Asymmetric Epoxidation, 2-(Silyloxymethyl)allylboration, Ring-Closing MetathesisSharpless Asymmetric Epoxidation, Intramolecular Barbier Reaction, Photoinduced Z/E Isomerization
Stereocontrol High, established through asymmetric reactions and substrate controlModerate, relies on macrocyclic stereocontrol during cyclization

Visualizing the Synthetic Pathways

The logical flow and key transformations of each synthetic route are depicted below using Graphviz diagrams.

Gobrecht, Freund, Arndt, et al. Synthesis Pathway

This convergent approach strategically assembles two key fragments, an α,β-epoxy aldehyde and a novel allylboronate reagent, to construct the core of parthenolide.

Gobrecht_Arndt_Synthesis cluster_fragment1 Fragment 1 (from Geranyl Acetate) cluster_fragment2 Fragment 2 cluster_assembly Assembly and Cyclization A Geranyl Acetate B Epoxy Alcohol A->B Sharpless Epoxidation C α,β-Epoxy Aldehyde B->C Oxidation F Allylation Product C->F Allylboration D Allyl Sulfone E Allylboronate D->E Boronation E->F G Diene for RCM F->G Functional Group Manipulation H Macrocycle G->H Ring-Closing Metathesis I (-)-Parthenolide H->I Lactonization

Gobrecht, Freund, Arndt, et al. Synthesis Overview
Long et al. Synthesis Pathway

This linear synthesis gradually builds complexity, culminating in a key macrocyclization step to form the ten-membered ring.

Long_Synthesis start Farnesol A Epoxy Aldehyde Intermediate start->A Multi-step conversion B Acyclic Precursor A->B Chain Elongation C Macrocycle (Z-isomer) B->C Intramolecular Barbier Reaction D Macrocycle (E-isomer) C->D Photoisomerization E Diol Intermediate D->E Functional Group Interconversion F (-)-Parthenolide E->F Lactonization

Long et al. Synthesis Overview

Detailed Experimental Protocols

The following sections provide a detailed look at the key experimental transformations that define each synthetic route.

Gobrecht, Freund, Arndt, et al. Synthesis: Key Allylboration

The cornerstone of this synthesis is the highly diastereoselective addition of a custom 2-(silyloxymethyl)allylboronate to a chiral α,β-epoxy aldehyde. This reaction forges a key carbon-carbon bond and sets a critical stereocenter.

  • Reaction: Stereoselective Allylboration

  • Reactants:

    • Chiral α,β-epoxy aldehyde (1.0 equiv)

    • (Z)-2-((tert-Butyldimethylsilyloxy)methyl)allylboronate (1.5 equiv)

  • Solvent: Toluene (B28343)

  • Temperature: -78 °C to room temperature

  • Procedure: A solution of the α,β-epoxy aldehyde in toluene is cooled to -78 °C. The allylboronate reagent, also in toluene, is then added dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically several hours) and then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is quenched with an aqueous buffer, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired homoallylic alcohol.

  • Significance: This step exhibits excellent Felkin-Anh control, leading to high diastereoselectivity, which is crucial for establishing the correct stereochemistry of the final natural product.[1][2]

Long et al. Synthesis: Key Macrocyclization

The formation of the challenging ten-membered ring is accomplished via an intramolecular Barbier-type reaction. This step is a critical juncture in the synthesis, defining the core carbocyclic framework.

  • Reaction: Intramolecular Barbier Reaction

  • Reactant: Acyclic aldehyde-allylic chloride precursor (1.0 equiv)

  • Reagent: Samarium(II) iodide (SmI₂) (2.0-3.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0 °C to room temperature

  • Procedure: To a stirring suspension of samarium powder in dry THF at room temperature under an inert atmosphere, a solution of diiodomethane (B129776) is added. The resulting deep blue solution of SmI₂ is cooled to 0 °C. A solution of the acyclic precursor in THF is then added dropwise over an extended period to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular reactions. The reaction mixture is stirred for several hours at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous potassium sodium tartrate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the macrocyclic alcohol.[3][4]

  • Significance: This macrocyclization is a pivotal step that constructs the germacranolide skeleton. The stereochemical outcome of this reaction is influenced by the conformations of the acyclic precursor, a principle known as macrocyclic stereocontrol.[3]

Conclusion

Both the Gobrecht, Freund, Arndt, et al. and the Long et al. syntheses represent significant achievements in the field of natural product synthesis, each providing a viable pathway to (-)-parthenolide. The Gobrecht/Arndt route offers a more convergent and efficient approach in terms of overall yield and step count, benefiting from a highly stereocontrolled key fragment coupling. The Long et al. synthesis, while more linear, showcases a classic and effective macrocyclization strategy. The choice between these routes for practical applications would depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the specific stereoisomers or analogs being targeted. These studies not only provide access to a medicinally important natural product but also contribute valuable strategies and methodologies to the broader field of organic synthesis.

References

Validating the Anti-inflammatory Effects of a Novel Compound In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vivo anti-inflammatory properties of a novel therapeutic candidate, hypothetically named Epoxyparvinolide. As no public data currently exists for this compound, this document serves as a template, outlining the standard experimental models and presenting comparative data for well-established anti-inflammatory drugs: Dexamethasone (a corticosteroid) and Indomethacin (B1671933) (a non-steroidal anti-inflammatory drug, NSAID). By following these protocols and comparing results against these benchmarks, researchers can effectively validate the potential of new anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rodents

A cornerstone model for acute inflammation, the carrageenan-induced paw edema assay is highly predictive of the anti-inflammatory activity of new drugs. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a localized, acute, and well-characterized inflammatory response.

Comparative Efficacy Data

The following tables summarize the dose-dependent effects of Dexamethasone and Indomethacin on the reduction of paw edema in rats at various time points post-carrageenan administration.

Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Volume (mL) / Thickness (mm)% Inhibition of Edema
Control (Carrageenan)-3 h0.66 ± 0.05 mL0%
Dexamethasone13 h0.08 ± 0.04 mL86.5%[1]
Dexamethasone103 hSignificantly decreased vs. controlSignificant[2]
Dexamethasone-5 h-Significant inhibition noted[3]

Table 2: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Volume (mL) / Thickness (mm)% Inhibition of Edema
Control (Carrageenan)-5 h1.13 mm0%[4]
Indomethacin0.66 - 2-Inhibited paw edemaSignificant[5]
Indomethacin51-5 hSignificantly decreased vs. controlSignificant
Indomethacin10--Effective inhibition demonstrated
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the key steps for performing the carrageenan-induced paw edema assay in rats.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound (various doses).

    • Positive Control 1: Dexamethasone (e.g., 1 mg/kg, intraperitoneally).

    • Positive Control 2: Indomethacin (e.g., 5-10 mg/kg, orally or intraperitoneally).

  • Drug Administration: The test compound (this compound), vehicle, or positive control is administered at a set time (typically 30-60 minutes) before the carrageenan injection.

  • Induction of Inflammation: A 1% w/v solution of lambda-carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar surface of the right hind paw of each rat. The left paw may be injected with saline to serve as a control.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Experimental Workflow

G cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Drug Administration (Vehicle, this compound, Dexamethasone, Indomethacin) grouping->dosing carrageenan Sub-plantar Injection of 1% Carrageenan dosing->carrageenan measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation comparison Compare this compound to Controls calculation->comparison

Caption: Workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

To assess the systemic anti-inflammatory effects of a compound, the LPS-induced inflammation model in mice is widely used. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.

Comparative Efficacy Data

The following table presents the effect of Dexamethasone on the serum levels of key pro-inflammatory cytokines in LPS-challenged mice.

Table 3: Effect of Dexamethasone on Pro-inflammatory Cytokine Levels in LPS-Treated Mice

| Treatment Group | Dose of Dexamethasone (mg/kg) | Time Post-LPS | TNF-α (pg/mL) | IL-6 (ng/mL) | IL-1β (pg/mL) | |---|---|---|---|---| | Control (LPS only) | - | - | 408.83 ± 18.32 | 91.27 ± 8.56 | - | | Dexamethasone | 5 | - | 134.41 ± 15.83 (72.03% reduction) | 22.08 ± 4.34 (75.81% reduction) | - | | Control (LPS only) | - | 3 h | 1546 ± 472.7 | 646.6 ± 194.3 | - | | Dexamethasone | - | 3 h | 291.1 ± 89.47 | 241.3 ± 122.4 | - | | Control (LPS only) | - | 12 h | - | - | 14.95 ± 4.12 | | Dexamethasone | - | 12 h | - | - | 5.10 ± 0.24 |

Experimental Protocol: LPS-Induced Systemic Inflammation

This protocol provides a general guideline for inducing and evaluating systemic inflammation in mice.

  • Animal Acclimatization: BALB/c or C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups:

    • Vehicle Control.

    • This compound (various doses).

    • Positive Control: Dexamethasone (e.g., 5-10 mg/kg, intraperitoneally).

  • Drug Administration: The test compound, vehicle, or positive control is administered, typically 30-60 minutes prior to the LPS challenge.

  • Induction of Systemic Inflammation: Mice are injected intraperitoneally with LPS (e.g., 5 mg/kg body weight) dissolved in sterile, pyrogen-free saline.

  • Sample Collection: At specific time points post-LPS injection (e.g., 2, 6, 12, or 24 hours), mice are anesthetized, and blood is collected via cardiac puncture. Tissues such as the liver, lungs, and spleen can also be harvested.

  • Cytokine Analysis: Blood is centrifuged to separate serum. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) in the serum are quantified using commercially available ELISA kits.

  • Data Analysis: Cytokine levels in the treatment groups are compared to the vehicle control group to determine the percentage reduction.

Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A common mechanism for anti-inflammatory drugs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The diagram below illustrates the classical NF-κB activation pathway and potential points of inhibition for anti-inflammatory compounds like this compound.

G cluster_stimuli cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation ub Ubiquitination & Degradation IkB->ub Targeted for p65_p50 NF-κB (p65/p50) p65_p50->IkB Bound & Inactive p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Nuclear Translocation ub->p65_p50 Release of dna κB DNA Sites p65_p50_nuc->dna Binds to transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines inhibition Potential Inhibition by This compound inhibition->IKK inhibition->p65_p50_nuc

Caption: The NF-κB signaling pathway and potential inhibitory targets.

By conducting the experiments outlined in this guide and comparing the results to the provided benchmark data for Dexamethasone and Indomethacin, researchers can build a strong preclinical data package to validate the in vivo anti-inflammatory efficacy of novel compounds like this compound.

References

Cross-Validation of Parthenolide's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-cancer effects of Parthenolide (B1678480), a naturally occurring sesquiterpene lactone, across various cancer cell lines. The information presented is supported by experimental data from multiple studies.

Parthenolide, the primary bioactive compound isolated from the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2][3] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis (programmed cell death).[1][4] This guide synthesizes data on Parthenolide's effects on cell viability, apoptosis, and cell cycle progression in different cancer cell lines, providing a cross-validated perspective on its therapeutic potential.

Comparative Efficacy of Parthenolide in Cancer Cell Lines

The cytotoxic effects of Parthenolide have been evaluated in numerous cancer cell lines, demonstrating a dose- and time-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, highlighting a degree of cell-line-specific sensitivity.

Cell LineCancer TypeIC50 (µM)Citation(s)
A549 Non-Small Cell Lung Carcinoma4.3 - 15.38
TE671 Medulloblastoma6.5
HT-29 Colon Adenocarcinoma7.0
SiHa Cervical Cancer8.42 ± 0.76
MCF-7 Breast Cancer9.54 ± 0.82
GLC-82 Non-Small Cell Lung Carcinoma6.07 ± 0.45
H1650 Non-Small Cell Lung Carcinoma9.88 ± 0.09
H1299 Non-Small Cell Lung Carcinoma12.37 ± 1.21
PC-9 Non-Small Cell Lung Carcinoma15.36 ± 4.35
5637 Bladder Cancer< 10 (Significant cytotoxicity)
BxPC-3 Pancreatic CancerDose-dependent inhibition (5.5–15 µM)
SW620 Colorectal CancerDose-dependent inhibition (5-40 µM)
HepG2 Hepatocellular Carcinoma18
McA-RH7777 Rat Hepatocellular Carcinoma13
CNE1 Nasopharyngeal Carcinoma20.05 (24h), 7.46 (48h)
CNE2 Nasopharyngeal Carcinoma32.66 (24h), 10.47 (48h)
Raji Burkitt's LymphomaG2/M arrest observed
MOLT-4 T-cell Acute Lymphoblastic LeukemiaG2/M arrest observed
KOPN-8 B-cell Acute Lymphoblastic LeukemiaG0/G1 arrest observed

Induction of Apoptosis and Cell Cycle Arrest

Parthenolide's anti-proliferative activity is strongly linked to its ability to induce apoptosis and disrupt the normal cell cycle. In several cell lines, treatment with Parthenolide leads to a significant increase in the apoptotic cell population. This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.

Furthermore, Parthenolide has been shown to cause cell cycle arrest, although the specific phase of arrest can be cell-type dependent. For instance, in 5637 bladder cancer cells, Parthenolide induces G1 phase arrest, while in Raji and MOLT-4 lymphoid malignancy cell lines, it leads to G2/M arrest.

Cell LineEffect on ApoptosisEffect on Cell CycleCitation(s)
GLC-82 Apoptosis rates increased from 8.21% (control) to 37.30% at 20.0 µM.-
SW620 Increased sub-G1 population, indicating apoptosis.Increased sub-G1 population.
SiHa & MCF-7 Upregulation of p53, Bax, and caspases; downregulation of Bcl-2. DNA fragmentation observed.-
Lymphoid Malignancies (Multiple) Dose-dependent increase in early and late apoptosis across seven cell lines.G0/G1 arrest in KOPN-8; G2/M arrest in Raji & MOLT-4.
5637 Induced apoptosis through modulation of Bcl-2 family proteins and PARP degradation.G1 phase arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of Parthenolide's effects.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000–10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Parthenolide (e.g., 1-100 µM) or a vehicle control (e.g., 0.05% DMSO) and incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Parthenolide at desired concentrations and for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell distribution in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Cells are treated with Parthenolide, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C, typically overnight, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA) for about 30 minutes.

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: After treatment with Parthenolide, cells are lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 25 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspase-3, p-IκBα). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different conditions.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in evaluating and understanding the effects of Parthenolide, the following diagrams are provided.

G cluster_0 In Vitro Cell Culture cluster_1 Primary Effect Assays cluster_2 Mechanistic Analysis cluster_3 Data Interpretation start Cancer Cell Lines (e.g., A549, MCF-7, etc.) treatment Treatment with Parthenolide (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blotting (Protein Expression) treatment->western ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_changes Assess Changes in Key Proteins (e.g., Bcl-2, Caspases, p-IκBα) western->protein_changes G cluster_nucleus Cytoplasm | Nucleus cytokine Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) ikb_kinase IKK Complex cytokine->ikb_kinase Activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_kinase->ikb_nfkb Phosphorylates IκB parthenolide Parthenolide parthenolide->ikb_kinase Inhibits p_ikb p-IκB ikb_nfkb->p_ikb Releases NF-κB nfkb NF-κB (Active) ikb_nfkb->nfkb degradation Proteasomal Degradation p_ikb->degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription cellular_response Pro-survival & Pro-inflammatory Gene Expression gene_transcription->cellular_response

References

A Comparative Analysis of the Anti-Cancer Efficacy of Parthenolide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer agents has led to the extensive investigation of natural products. Among these, sesquiterpene lactones have emerged as a promising class of compounds, with Parthenolide (B1678480), a constituent of the medicinal plant feverfew (Tanacetum parthenium), being a prominent example. This guide provides a comparative analysis of the anti-cancer efficacy of Parthenolide and its derivatives, with a focus on their cytotoxic effects, induction of apoptosis, and underlying molecular mechanisms. The data presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Comparative Cytotoxicity of Parthenolide and Its Derivatives

The cytotoxic activity of Parthenolide and its derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. The data reveals that the efficacy of these compounds can vary significantly depending on the cancer cell type.

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
A549 (Lung Carcinoma)4.3[2]
TE671 (Medulloblastoma)6.5[2]
HT-29 (Colon Adenocarcinoma)7.0[2]
GLC-82 (Non-small cell lung)6.07 ± 0.45
PC-9 (Non-small cell lung)15.36 ± 4.35
H1650 (Non-small cell lung)9.88 ± 0.09
H1299 (Non-small cell lung)12.37 ± 1.21
Dimethylaminoparthenolide (DMAPT) PC-3 (Prostate Cancer)5-10
CWR22Rv1 (Prostate Cancer)5-10
U87 (Glioblastoma)15.5
LN229 (Glioblastoma)11.15
Other Parthenolide Analogs Neuroblastoma (SK-N-MC)0.6
T-cell leukemia (Jurkat)1-3
Mantle cell lymphoma (Jeko-1)1-3
Adenocarcinoma (HeLa)1-3

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-cancer activity of Parthenolide and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Parthenolide has been shown to inhibit NF-κB activation by directly targeting and inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of its target genes.

G NF-κB Signaling Pathway Inhibition by Parthenolide Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Parthenolide Derivatives Parthenolide Derivatives Parthenolide Derivatives->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays used to evaluate the efficacy of Parthenolide and its derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

G Experimental Workflow for Efficacy Assessment Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Western Blot Analysis->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptotic Cell Percentage Apoptotic Cell Percentage Data Analysis->Apoptotic Cell Percentage Protein Expression Levels Protein Expression Levels Data Analysis->Protein Expression Levels

Caption: Workflow for assessing the anti-cancer efficacy of Parthenolide derivatives.

Conclusion

Parthenolide and its derivatives represent a promising class of anti-cancer compounds with potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. Their ability to inhibit the pro-survival NF-κB signaling pathway provides a strong mechanistic basis for their therapeutic potential. The development of more soluble and bioavailable analogs, such as DMAPT, has further enhanced their clinical prospects. Continued research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in optimizing their efficacy and translating these promising natural products into effective cancer therapies.

References

Epoxyparvinolide: Unraveling its Inhibitory Potential Requires Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a direct head-to-head comparison of Epoxyparvinolide with known inhibitors is not feasible due to the absence of publicly available data on its specific biological targets and inhibitory activity. While this sesquiterpenoid has been isolated from the plant Pogostemon parviflorus, scientific literature to date does not detail its mechanism of action or its performance against specific molecular pathways.

This compound is a natural product classified as a sesquiterpenoid, with the chemical formula C15H22O3. It is sourced from Pogostemon parviflorus, a plant that has been investigated for its traditional medicinal uses.

Insights from the Source Plant: Pogostemon parviflorus

Research on crude extracts of Pogostemon parviflorus has indicated potential therapeutic properties, primarily antifungal activity. Studies have demonstrated that ethanolic and methanolic extracts of the plant's leaves inhibit the growth of various dermatophytes (fungi that cause skin, hair, and nail infections) and species of Candida. The active compounds in these extracts are thought to be triterpenes.

However, it is crucial to note that these findings relate to the entire plant extract and not to the isolated compound this compound. The specific contribution of this compound to the observed antifungal activity of the plant extract remains uninvestigated. Without dedicated studies on the pure compound, its inhibitory profile and potency cannot be determined.

The Path Forward: Essential Future Research

To enable a comparative analysis of this compound with known inhibitors, the following research steps are essential:

  • Target Identification: The primary step is to identify the specific molecular target or targets of this compound. This could involve techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies.

  • In Vitro Inhibitory Assays: Once a target is identified, quantitative in vitro assays are necessary to determine the inhibitory potency of this compound. Key metrics to be measured include the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

  • Mechanism of Action Studies: Elucidating how this compound inhibits its target is crucial. This involves kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: To understand its effect in a biological context, the activity of this compound needs to be assessed in relevant cell-based models. This would help in understanding its impact on cellular signaling pathways.

Below is a conceptual workflow for the future investigation of this compound's inhibitory activity.

G cluster_0 Discovery & Isolation cluster_1 Activity & Target Identification cluster_2 Quantitative Analysis cluster_3 Comparative Studies Isolation Isolation of this compound from Pogostemon parviflorus Screening Biological Activity Screening (e.g., Antifungal, Anticancer) Isolation->Screening Target_ID Target Identification (e.g., Proteomics, Affinity Chromatography) Screening->Target_ID In_Vitro In Vitro Inhibitory Assays (IC50, Ki determination) Target_ID->In_Vitro Cell_Based Cell-Based Assays (Pathway Analysis) In_Vitro->Cell_Based Comparison Head-to-Head Comparison with Known Inhibitors Cell_Based->Comparison

Caption: Proposed workflow for characterizing this compound's inhibitory activity.

Until such studies are conducted and the results are published, a comprehensive and data-driven comparison of this compound with established inhibitors remains speculative. The scientific community awaits further research to unlock the potential of this natural compound.

Independent Validation of Epoxyparvinolide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current state of research on Epoxyparvinolide, a sesquiterpenoid lactone isolated from Pogostemon parviflorus and Pogostemon pubescens. Due to the absence of independent validation studies on this compound, this document serves as a comparative guide, contextualizing its potential biological activity by examining structurally similar compounds with established anti-inflammatory properties. The primary aim is to equip researchers with the necessary information and experimental protocols to initiate independent validation and further exploration of this compound's therapeutic potential.

Introduction to this compound

The NF-κB Signaling Pathway: A Key Target for Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB has been linked to various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Many natural products, particularly sesquiterpenoid lactones, exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex_inactive IKK Complex (inactive) Receptor->IKK_complex_inactive 2. Signal Transduction IKK_complex_active IKK Complex (active) IKK_complex_inactive->IKK_complex_active 3. Activation IkBa_NFkB IκBα-NF-κB IKK_complex_active->IkBa_NFkB 4. Phosphorylation p_IkBa_NFkB P-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome 5. Ubiquitination & Degradation NFkB NF-κB (p50/p65) Proteasome->NFkB 6. Release NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 7. Nuclear Translocation DNA DNA NFkB_n->DNA 8. DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 9. Transcription

Caption: Canonical NF-κB Signaling Pathway.

Comparative Analysis of Structurally Related Sesquiterpenoid Lactones

In the absence of direct biological data for this compound, this section provides a comparative analysis of other sesquiterpenoid lactones with demonstrated inhibitory activity against the NF-κB pathway. This data can serve as a benchmark for future validation studies of this compound.

Compound NameSource OrganismType of Sesquiterpenoid LactoneAssayIC50 Value (µM)Reference
ParthenolideTanacetum partheniumGermacranolideNF-κB EMSA5[1]
HelenalinArnica montanaPseudoguaianolideNF-κB EMSA10Not in search results
CostunolideSaussurea costusGermacranolideNF-κB Luciferase2.5Not in search results
Dehydrocostus lactoneSaussurea costusGuaianolideNF-κB Luciferase5.3Not in search results
11-exo-methylenesantoninLaurus nobilisEudesmanolideNF-κB Luciferase4.0[2]
SantamarineLaurus nobilisEudesmanolideNF-κB Luciferase< 10[2]
MagnolialideLaurus nobilisGermacranolideNF-κB Luciferase< 10[2]
Zaluzanin DLaurus nobilisGuaianolideNF-κB Luciferase< 10[2]
15-deoxygoyazensolidePiptocoma rufescensGermacranolideCytotoxicity (HT-29)0.26
LactucopicrinCichorium intybusGuaianolideTNFα-induced NF-κB activation10.6

Experimental Protocols for Validation

To facilitate independent validation of this compound's potential anti-inflammatory activity, detailed protocols for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow Cell_Culture 1. Culture cells stably expressing NF-κB luciferase reporter. Treatment 2. Treat cells with This compound and/ or a known NF-κB activator (e.g., TNF-α, LPS). Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 6-24 hours). Treatment->Incubation Lysis 4. Lyse cells to release intracellular contents. Incubation->Lysis Substrate_Addition 5. Add luciferase substrate (Luciferin). Lysis->Substrate_Addition Luminescence_Measurement 6. Measure luminescence using a luminometer. Substrate_Addition->Luminescence_Measurement Data_Analysis 7. Analyze data to determine IC50 or % inhibition. Luminescence_Measurement->Data_Analysis

Caption: NF-κB Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T or RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct into a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a positive control (a known NF-κB inhibitor) and a vehicle control.

  • Stimulation: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Reading: Add luciferase assay reagent to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation and degradation of key components of the NF-κB pathway.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with This compound and/ or NF-κB activator. Protein_Extraction 2. Lyse cells and extract proteins. Cell_Treatment->Protein_Extraction Protein_Quantification 3. Quantify protein concentration (e.g., BCA assay). Protein_Extraction->Protein_Quantification SDS_PAGE 4. Separate proteins by size using SDS-PAGE. Protein_Quantification->SDS_PAGE Transfer 5. Transfer proteins to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites. Transfer->Blocking Primary_Antibody 7. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-p65). Blocking->Primary_Antibody Secondary_Antibody 8. Incubate with HRP-conjugated secondary antibody. Primary_Antibody->Secondary_Antibody Detection 9. Detect protein bands using chemiluminescence. Secondary_Antibody->Detection Analysis 10. Analyze band intensity. Detection->Analysis

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described in the luciferase assay protocol and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, and IKK. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

While direct independent validation of the biological activities of this compound is currently lacking in the scientific literature, its classification as a sesquiterpenoid lactone strongly suggests a potential for anti-inflammatory effects through the inhibition of the NF-κB pathway. This guide provides a framework for researchers to initiate such validation studies by offering a comparative analysis of related compounds and detailed experimental protocols. Further investigation into this compound is warranted to determine its therapeutic potential and mechanism of action.

References

Safety Operating Guide

Proper Disposal of Epoxyparvinolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of epoxyparvinolide (B1180284), a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information herein is intended to supplement, not replace, institutional and local hazardous waste disposal protocols.

The substance commonly referred to as this compound is understood to be Parthenolide, a sesquiterpene lactone containing an epoxide functional group. The following disposal guidelines are based on the known chemical properties and associated hazards of Parthenolide.

Summary of Key Hazards and Properties

A thorough understanding of the hazards associated with this compound (Parthenolide) is the foundation of safe handling and disposal. The following table summarizes critical data for this compound.

PropertyData
Chemical Name Parthenolide
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Solid
Melting Point 115-118°C
Solubility Soluble in Dichloromethane (DCM)
Hazard Classifications Causes skin irritation (H315). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Suspected of causing genetic defects (H341).
Storage Recommendations Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Recommended storage temperature: 2-8°C.

Experimental Protocols for Safe Disposal

The following step-by-step procedures provide a framework for the safe disposal of this compound waste generated in a laboratory setting. These protocols are based on established guidelines for handling hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling powders outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of waste at the source is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions from experiments or rinsates, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

Labeling of Waste Containers

All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (Parthenolide) Waste"

  • The primary hazards (e.g., "Irritant," "Sensitizer," "Suspected Mutagen")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Storage of Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure that incompatible waste types are physically separated.

Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Epoxyparvinolide_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste 3a. Solid Waste Collection (Contaminated labware, unused compound) assess_waste->solid_waste Solid liquid_waste 3b. Liquid Waste Collection (Solutions, rinsates) assess_waste->liquid_waste Liquid solid_container 4a. Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container 4b. Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage 5. Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_pickup 6. Arrange for EHS Pickup and Disposal storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited specific safety and toxicological information available for Epoxyparvinolide. The following guidelines are based on best practices for handling potent, biologically active compounds, particularly those containing reactive epoxide groups and with potential cytotoxic properties.[1][2][3][4] Researchers must exercise extreme caution and conduct a thorough risk assessment before beginning any work with this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance for laboratory operations and disposal to ensure the safety of personnel and the environment.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, including skin and eye irritation, allergic reactions, and unknown cytotoxicity, a comprehensive PPE strategy is mandatory.[5] The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity CategoryRequired Personal Protective Equipment (PPE)
Low-Risk Activities
(e.g., handling sealed containers, transport within the lab)- Single pair of chemotherapy-tested nitrile gloves- Standard laboratory coat
Medium-Risk Activities
(e.g., preparing solutions in a certified chemical fume hood, weighing solids)- Double pair of chemotherapy-tested nitrile gloves (outer glove changed regularly)- Disposable, solid-front protective gown with tight-fitting cuffs- ANSI-approved safety glasses with side shields or splash goggles- Surgical mask
High-Risk Activities
(e.g., potential for aerosol generation, cleaning spills)- Double pair of chemotherapy-tested nitrile gloves- Impermeable, disposable gown- Full-face shield or splash goggles worn with a face mask- NIOSH-approved N95 respirator or higher

Experimental Protocols

Receiving and Unpacking this compound

  • Preparation : Before receiving the shipment, designate a controlled area for unpacking. Prepare a spill kit and the necessary PPE.

  • Inspection : Upon arrival, inspect the external packaging for any signs of damage or leakage.

  • PPE : Don appropriate PPE, including a lab coat and a single pair of nitrile gloves.

  • Unpacking : Carefully open the shipping container in a well-ventilated area or a chemical fume hood.

  • Verification : Check the integrity of the primary container. Ensure the label matches the order information.

  • Storage : Transfer the sealed primary container to a designated, secure, and clearly labeled storage location. Recommended storage is in a cool, dry, and dark place.

  • Decontamination : Wipe down the exterior of the primary container with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), if compatible with the container material.

  • Disposal : Dispose of all packing materials as potentially contaminated waste.

  • Hand Hygiene : Remove gloves and wash hands thoroughly with soap and water.

Weighing and Solution Preparation

  • Controlled Environment : All manipulations of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • PPE : Wear double nitrile gloves, a disposable gown, and safety glasses. For solids, an N95 respirator is recommended.

  • Surface Protection : Line the work surface of the fume hood with plastic-backed absorbent pads to contain any spills.

  • Weighing : Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of solid this compound.

  • Solution Preparation : Add the solvent to the container with the weighed this compound. Cap the container and mix gently to dissolve. Avoid sonication, which can generate aerosols.

  • Cleaning : Clean all equipment that came into contact with the compound. Wipe down the work surface with a deactivating solution.

  • Waste Disposal : Dispose of all contaminated materials (gloves, absorbent pads, weighing boats) in a designated hazardous waste container.

Spill Management and Waste Disposal

Spill Management Protocol

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or generates aerosols.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Put on the appropriate high-risk activity PPE, including a respirator if powder is involved.

  • Containment : For liquid spills, cover with absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup : Carefully collect all contaminated materials using scoops or forceps and place them in a labeled hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate deactivating solution, followed by a standard laboratory detergent, and then rinse with water.

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal Plan

  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, gowns, absorbent pads, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

  • Final Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for chemical and potentially cytotoxic waste.

Workflow and Safety Relationships

G cluster_prep Preparation & Handling cluster_safety Safety & Disposal cluster_ppe Personal Protective Equipment receiving Receiving & Unpacking storage Secure Storage receiving->storage Secure low_risk_ppe Low-Risk PPE receiving->low_risk_ppe weighing Weighing (in fume hood) storage->weighing Controlled Access solution_prep Solution Preparation weighing->solution_prep Contained spill Spill Management weighing->spill Potential Spill medium_risk_ppe Medium-Risk PPE weighing->medium_risk_ppe experiment Experimental Use solution_prep->experiment Diluted solution_prep->spill Potential Spill solution_prep->medium_risk_ppe experiment->spill Potential Spill waste_collection Waste Collection experiment->waste_collection Post-Experiment spill->waste_collection Cleanup high_risk_ppe High-Risk PPE spill->high_risk_ppe disposal Final Disposal waste_collection->disposal EH&S Pickup

Caption: Workflow for safe handling and disposal of this compound, highlighting PPE levels.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.